N,2'-Dimethylformanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(2-methylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8-5-3-4-6-9(8)10(2)7-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWSJNJIEHCOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577737 | |
| Record name | N-Methyl-N-(2-methylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131840-54-5 | |
| Record name | N-Methyl-N-(2-methylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling N,2'-Dimethylformanilide: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,2'-Dimethylformanilide, a substituted formamide, serves as a crucial intermediate in various organic syntheses. While its specific discovery and detailed historical timeline are not extensively documented in prominent literature, its existence and utility are rooted in the broader history of formamide chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and the experimental protocols necessary for its preparation and characterization. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.
Introduction: A Historical Perspective on Formanilides
The history of this compound is intrinsically linked to the development of formamides and formanilides as a class of organic compounds. Formamides, amides derived from formic acid, have been a cornerstone of organic chemistry for over a century. The first synthesis of a simple formamide, N,N-Dimethylformamide (DMF), was reported in 1893 by the French chemist Albert Verley. This foundational work paved the way for the exploration of a vast array of substituted formamides, including the N-aryl formamides, or formanilides.
Formanilides are typically synthesized through the formylation of anilines. This reaction, often involving the heating of an aniline with formic acid, is a fundamental transformation in organic synthesis. While the specific discovery of this compound lacks a definitive historical marker in readily available scientific literature, its synthesis falls within this well-established class of reactions. It is likely that the compound was first prepared as an intermediate in a larger synthetic sequence or as part of a systematic study of the properties of substituted formanilides.
Physicochemical Properties
Quantitative data for this compound is crucial for its application in synthetic chemistry. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 131840-54-5 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Purity | >97.0% (GC) | |
| SMILES | CC1=CC=CC=C1N(C)C=O | [2] |
Synthesis of this compound: An Experimental Protocol
Reaction:
N-methyl-o-toluidine + Formic Acid → this compound + Water
Reagents:
-
N-methyl-o-toluidine
-
Formic acid (85-90%)
-
Toluene (or another suitable water-azeotroping solvent)
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-methyl-o-toluidine, formic acid, and toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the toluene.
-
The crude this compound is then purified by vacuum distillation.
Note: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Experimental Workflow and Visualization
The synthesis of this compound can be visualized as a straightforward workflow. The following diagram, generated using the DOT language, illustrates the key steps of the experimental protocol.
Caption: Synthesis Workflow for this compound.
Conclusion
This compound, while lacking a celebrated history of discovery, remains a valuable compound in the repertoire of synthetic organic chemistry. Its preparation via the formylation of N-methyl-o-toluidine is a robust and scalable process. The data and protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors, contributing to the advancement of chemical and pharmaceutical research.
References
"N,2'-Dimethylformanilide" fundamental chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2'-Dimethylformanilide, also known as N-methyl-N-(o-tolyl)formamide, is an organic compound with the chemical formula C₉H₁₁NO. It belongs to the class of disubstituted formamides, characterized by a formyl group attached to a nitrogen atom which is also bonded to a methyl group and an o-tolyl group. This guide provides a detailed overview of its fundamental chemical properties, synthesis, and safety information, drawing from available predicted and experimental data.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for related isomers, specific experimental values for properties like melting point and solubility for this compound are not widely reported in readily accessible literature. Much of the available data is based on computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | --INVALID-LINK--[1] |
| Molecular Weight | 149.19 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 206 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.057 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Refractive Index | 1.5370 - 1.5410 (Predicted) | --INVALID-LINK-- |
| pKa | 1.21 ± 0.50 (Predicted) | --INVALID-LINK-- |
| Physical State | Not specified (likely a liquid at room temperature based on predicted melting point of related isomers) | Inferred |
| Solubility | No specific data available. Likely soluble in organic solvents. | Inferred |
| Melting Point | No specific data available. |
Synthesis and Purification
A plausible synthetic route is the reaction of N-methyl-o-toluidine with a formylating agent, such as formic acid or a derivative thereof. A general procedure for a similar compound, N-methylformanilide, involves heating the corresponding N-methylaniline with formic acid in a solvent like toluene to facilitate the removal of water via azeotropic distillation. This method could likely be adapted for the synthesis of this compound from N-methyl-o-toluidine.
Caption: Plausible synthesis workflow for this compound.
Purification
Purification of the crude product would likely involve distillation under reduced pressure to prevent decomposition at high temperatures. Further purification, if necessary, could be achieved through column chromatography.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR: Signals corresponding to the formyl proton (CHO), the N-methyl protons (N-CH₃), the aromatic protons of the tolyl group, and the tolyl methyl protons (Ar-CH₃). Due to restricted rotation around the amide C-N bond, it is possible that the N-methyl and aromatic protons could show complex splitting or multiple signals at room temperature.
-
¹³C NMR: Resonances for the carbonyl carbon (C=O), the N-methyl carbon, and the carbons of the tolyl group.
-
IR Spectroscopy: A strong absorption band characteristic of the amide C=O stretch would be expected in the region of 1650-1680 cm⁻¹. C-H stretching and aromatic ring vibrations would also be present.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 149.19.
Reactivity and Stability
Formamides are generally stable compounds. However, they can be hydrolyzed to the corresponding amine and formic acid under acidic or basic conditions. This compound is expected to be stable under normal storage conditions, though it should be protected from strong acids and bases.
Safety and Handling
A specific material safety data sheet (MSDS) for this compound is not widely available. However, based on the data for similar compounds like N,N-Dimethylformamide, caution should be exercised when handling this chemical.[2]
General Safety Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the biological activity or interaction of this compound with any specific signaling pathways. Drug development professionals should consider this compound as a novel chemical entity requiring full toxicological and pharmacological profiling.
Applications
The applications of this compound are not well-documented. However, based on the utility of other N-substituted formamides, it could potentially be used as:
-
A high-boiling point polar aprotic solvent in organic synthesis.
-
A reagent or intermediate in the synthesis of more complex molecules in the pharmaceutical or agrochemical industries.
Conclusion
This compound is a chemical compound for which there is limited publicly available experimental data. While its basic chemical identity is established, a comprehensive understanding of its physical properties, reactivity, and biological effects requires further experimental investigation. This guide serves as a summary of the currently available information and provides a framework for researchers and professionals working with this compound. It is imperative to handle this compound with care, assuming it may possess hazards similar to other related formamides, until more specific safety data becomes available.
References
Technical Guide: N,2'-Dimethylformanilide (CAS 60397-77-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2'-Dimethylformanilide, also known as N-(2,4-dimethylphenyl)formamide, is a chemical compound with the CAS number 60397-77-5. It is a derivative of formamide and is of significant interest in various scientific fields. Primarily, it is recognized as a major metabolite of the formamidine pesticide, Amitraz.[1] Its role as a synthetic intermediate in organic chemistry further underscores its importance.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant chemical pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [2][3] |
| Molecular Weight | 149.19 g/mol | [2][4] |
| IUPAC Name | N-(2,4-dimethylphenyl)formamide | [5] |
| Synonyms | 2',4'-Formoxylidide, 2,4-Dimethylformanilide, Amitraz Impurity B | [2][5][6] |
| Appearance | Off-White to Pale Pink Solid | [1][2] |
| Melting Point | 114-118 °C | [1][4][6] |
| Boiling Point (Predicted) | 309.8 ± 21.0 °C | [6] |
| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [6] |
| Solubility | DMSO (Slightly), Methanol (Sparingly) | [6] |
| InChI Key | JOFDPSBOUCXJCC-UHFFFAOYSA-N | [4] |
| SMILES | O=CNc1cc(C)ccc1C | [4] |
Synthesis of this compound
The most common method for the synthesis of this compound is the formylation of 2,4-dimethylaniline with formic acid.[1] This reaction can be facilitated by the use of an activating agent or by removing water as it is formed.
Experimental Protocol: Formylation of 2,4-Dimethylaniline using Formic Acid and Triflic Anhydride
This protocol describes a one-pot synthesis of N-(2,4-dimethylphenyl)formamide using triflic anhydride as an activating agent for formic acid.
Materials:
-
2,4-Dimethylaniline
-
98% Formic acid
-
Triflic anhydride (Tf₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
10% Hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cool 98% formic acid in dichloromethane (DCM) to 0°C in an ice bath.
-
Add triflic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents) to the cooled formic acid solution.
-
Stir the reaction mixture for 15-20 minutes at 0°C.
-
Add 2,4-dimethylaniline (1.0 equivalent) to the reaction mixture.
-
Stir the reaction for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 10% HCl, 10% Na₂CO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Purification Protocol: Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol/water mixture, toluene)
-
Heating apparatus (hot plate or water bath)
-
Erlenmeyer flasks
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Select a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolve the crude this compound in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals, for example, in a desiccator or a vacuum oven at a temperature below the melting point.
Analytical Methods
The determination of this compound is often required in the context of pesticide residue analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred analytical techniques.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound in a sample matrix.
Sample Preparation (QuEChERS method):
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously.
-
Centrifuge the sample.
-
Take an aliquot of the acetonitrile supernatant and add it to a dispersive solid-phase extraction (dSPE) tube containing sorbents like PSA and MgSO₄.
-
Vortex and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., Zorbax XDB Eclipse, 150 x 2 mm, 3.5 µm).
-
Mobile Phase A: 5 mmol ammonium formate in water.
-
Mobile Phase B: 5 mmol ammonium formate in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: 150 -> 107 (quantifier), 150 -> 122 (qualifier).
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
An appropriate extraction and clean-up procedure should be followed, similar to the initial steps of the QuEChERS method.
-
The final extract should be in a solvent suitable for GC analysis (e.g., hexane, acetone).
GC-MS Conditions:
-
GC Column: A mid-polarity column (e.g., Rxi-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 160-180 °C.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: Start at 60 °C, hold for 1 min, ramp to 120 °C at 10 °C/min, hold for 2 min, ramp to 200 °C at 20 °C/min, and hold for 5 min.
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) with a target ion of m/z = 73.
Visualizations
Synthesis and Degradation Pathways
The following diagrams illustrate the primary synthesis route for this compound and its formation as a degradation product of Amitraz.
Caption: Synthesis of this compound from 2,4-dimethylaniline and formic acid.
Caption: Degradation pathway of Amitraz to this compound and other metabolites.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the analysis of this compound in a complex matrix.
Caption: General workflow for the analysis of this compound.
Safety Information
This compound is classified with the following GHS hazard statements:
-
H301: Toxic if swallowed.
-
H341: Suspected of causing genetic defects.
-
H411: Toxic to aquatic life with long lasting effects.
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[4] It should be stored in a well-ventilated area.
Conclusion
This technical guide provides essential information for researchers and professionals working with this compound. The compiled data on its properties, along with detailed protocols for its synthesis and analysis, serves as a valuable resource for laboratory work. The provided visualizations offer a clear understanding of the chemical transformations and analytical workflows associated with this compound. Adherence to safety protocols is crucial when handling this chemical.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of N,2'-Dimethylformanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of N,2'-Dimethylformanilide, more formally known as N-(2,4-dimethylphenyl)formamide. This compound is a significant metabolite of the formamidine pesticide, Amitraz, and its structural characteristics are crucial for understanding its chemical behavior, reactivity, and biological interactions. This document consolidates structural data, spectroscopic analysis, and relevant experimental protocols to serve as a detailed resource for professionals in research and drug development.
Introduction
N-(2,4-dimethylphenyl)formamide (also referred to as 2',4'-formoxylidide or 2,4-dimethylformanilide) is a secondary amide derivative of formic acid and 2,4-dimethylaniline. Its primary relevance in scientific literature stems from its role as a major metabolite of Amitraz, a widely used acaricide and insecticide in both agricultural and veterinary applications.[1][2] The biotransformation of Amitraz to N-(2,4-dimethylphenyl)formamide is a key process in its degradation pathway.[2][3] A thorough understanding of the molecular structure and bonding of this metabolite is essential for toxicological studies, environmental fate analysis, and the development of related compounds.
The core of the N-(2,4-dimethylphenyl)formamide molecule is the amide functional group (-NH-C=O), which exhibits a planar geometry due to resonance between the nitrogen lone pair and the carbonyl pi-system. This structural feature is fundamental to its chemical properties, including its capacity to act as both a hydrogen bond donor and acceptor. The attachment of the 2,4-dimethylphenyl (xylyl) group to the nitrogen atom introduces specific steric and electronic characteristics that influence its overall conformation and reactivity.[1]
Molecular Structure and Bonding
The molecular formula of N-(2,4-dimethylphenyl)formamide is C₉H₁₁NO.[1] The structure consists of a formyl group bonded to the nitrogen atom of a 2,4-dimethylaniline moiety.
Computed Structural Parameters
In the absence of experimental crystallographic data, computational chemistry provides valuable insights into the three-dimensional structure of N-(2,4-dimethylphenyl)formamide. Density Functional Theory (DFT) calculations are commonly employed to determine the optimized geometry and electronic properties of such molecules.[1] The following table summarizes key computed properties.
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)formamide |
| CAS Number | 60397-77-5 |
| Canonical SMILES | CC1=CC(=C(C=C1)NC=O)C |
| InChI | InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11) |
| InChIKey | JOFDPSBOUCXJCC-UHFFFAOYSA-N |
Table 1: General and Computed Properties of N-(2,4-dimethylphenyl)formamide.[4]
Due to the partial double bond character of the C-N amide bond, rotation around this bond is restricted, leading to the possibility of cis and trans conformers. The trans conformer, where the formyl proton and the phenyl ring are on opposite sides of the C-N bond, is generally the more stable isomer for secondary amides. The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance, which influences the dihedral angle between the plane of the amide group and the aromatic ring.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of N-(2,4-dimethylphenyl)formamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms within the molecule. A key feature in the ¹H NMR spectrum is the observation of distinct signals for the formyl proton and, in some cases, doubling of signals for other protons due to the restricted rotation around the amide bond, indicating the presence of rotamers in solution.[1]
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | Formyl H (CHO) |
| ~7.0-7.2 | m | 3H | Aromatic H |
| ~2.3 | s | 3H | Methyl H (Ar-CH₃) |
| ~2.2 | s | 3H | Methyl H (Ar-CH₃) |
| ~7.5 (broad s) | s | 1H | Amide H (NH) |
Table 2: Predicted ¹H NMR Spectral Data for N-(2,4-dimethylphenyl)formamide.
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~160-165 | Carbonyl C (C=O) |
| ~135-140 | Aromatic C (quaternary) |
| ~125-135 | Aromatic C (CH) |
| ~20 | Methyl C (Ar-CH₃) |
| ~18 | Methyl C (Ar-CH₃) |
Table 3: Predicted ¹³C NMR Spectral Data for N-(2,4-dimethylphenyl)formamide.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3250-3300 | N-H stretch | Amide (N-H) |
| ~1660-1680 | C=O stretch (Amide I) | Carbonyl (C=O) |
| ~1520-1550 | N-H bend (Amide II) | Amide (N-H) |
| ~1250-1300 | C-N stretch | Amide (C-N) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~2900-3000 | C-H stretch (sp³) | Methyl (CH₃) |
| ~3000-3100 | C-H stretch (sp²) | Aromatic (C-H) |
Table 4: Characteristic Infrared Absorption Bands for N-(2,4-dimethylphenyl)formamide.[1]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The parent ion in the mass spectrum of N-(2,4-dimethylphenyl)formamide appears at an m/z of 149, corresponding to its molecular weight.[5]
Major Fragmentation Peaks
| m/z | Proposed Fragment Ion |
| 149 | [M]⁺ (Molecular Ion) |
| 121 | [M - CO]⁺ (Loss of carbon monoxide) |
| 106 | [M - CO - CH₃]⁺ (Loss of CO and a methyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Table 5: Key Fragmentation Peaks in the Mass Spectrum of N-(2,4-dimethylphenyl)formamide.
Experimental Protocols
Synthesis of N-(2,4-dimethylphenyl)formamide
A common laboratory synthesis involves the formylation of 2,4-dimethylaniline with formic acid.
Materials:
-
2,4-Dimethylaniline
-
Formic acid (85-90%)
-
Toluene
-
Round-bottomed flask
-
Distillation apparatus (e.g., Dean-Stark trap)
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a round-bottomed flask equipped with a distillation apparatus, combine 2,4-dimethylaniline (1 equivalent), formic acid (1.1 equivalents), and toluene.
-
Heat the mixture to reflux. Water produced during the reaction is removed azeotropically with toluene.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(2,4-dimethylphenyl)formamide as a solid.
Spectroscopic Characterization
NMR Spectroscopy:
-
Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
Obtain the IR spectrum of the solid product using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.
Signaling Pathways and Logical Relationships
Metabolic Pathway of Amitraz
N-(2,4-dimethylphenyl)formamide is a key intermediate in the metabolic degradation of the pesticide Amitraz. The pathway involves hydrolysis of the formamidine linkages.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of N-(2,4-dimethylphenyl)formamide.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and characterization of N-(2,4-dimethylphenyl)formamide. The information presented, including computed structural data, spectroscopic analyses, and experimental protocols, serves as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. The elucidation of its structure is fundamental to understanding its role as a metabolite and its potential biological activities.
References
- 1. N-(2,4-Dimethylphenyl)formamide | 60397-77-5 | Benchchem [benchchem.com]
- 2. Excretion balance, metabolic fate and tissue residues following treatment of rats with amitraz and N'-(2,4-dimethylphenyl)-N-methylformamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
Spectroscopic Profile of N,2'-Dimethylformanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data for N,2'-Dimethylformanilide
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of analogous compounds and fundamental principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, the formyl proton, and the aromatic methyl protons. Due to the restricted rotation around the amide C-N bond, it is possible to observe two distinct signals for the N-methyl and formyl protons, corresponding to different conformers.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the formyl group is expected to appear significantly downfield. Aromatic carbons will resonate in the typical aromatic region, and the methyl carbons will be observed upfield.
IR (Infrared) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the amide carbonyl group, C-H bonds of the aromatic ring and methyl groups, and C-N stretching. Aromatic compounds typically show a series of absorptions in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.[1][2]
MS (Mass Spectrometry)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the formyl group, the methyl group, and other characteristic cleavages of the amide and aromatic structures.
Spectroscopic Data of Analogous Compounds
To support the predicted data, the following tables summarize the experimental spectroscopic data for compounds structurally related to this compound.
Table 1: ¹H NMR Data of this compound Analogs
| Compound Name | Solvent | Chemical Shift (δ) in ppm |
| N-Methyl-o-toluidine | CDCl₃ | 2.1 (s, 3H, Ar-CH₃), 2.8 (s, 3H, N-CH₃), 3.5 (br s, 1H, NH), 6.6-7.2 (m, 4H, Ar-H)[3] |
| N,N-dimethyl-o-toluidine | - | Full spectrum available[4] |
| N-METHYL-4-NITRO-O-TOLUIDINE | - | Data available[5] |
Table 2: ¹³C NMR Data of this compound Analogs
| Compound Name | Solvent | Chemical Shift (δ) in ppm |
| N-METHYL-O-TOLUAMIDE | - | Spectral data available[6] |
| N-METHYL-P-TOLUIDINE | - | Spectral data available[7] |
Table 3: IR Data of this compound Analogs
| Compound Name | Technique | Key Absorption Bands (cm⁻¹) |
| N-Methyl-o-toluidine | - | Spectral data available[8][9] |
| N-Methyl-p-toluamide | Gas Phase | Spectral data available[10] |
| Amides (general) | - | 3500-3100 (N-H stretch), ~1710 (C=O stretch) |
| Aromatic Compounds (general) | - | 3100-3000 (=C-H stretch), 1600-1585 & 1500-1400 (C-C in-ring stretch), 900-675 (C-H "oop")[11] |
Table 4: Mass Spectrometry Data of this compound Analogs
| Compound Name | Ionization Method | Key Fragment Ions (m/z) |
| N-Methyl-o-toluidine | - | Molecular Weight: 121.18[12] |
| N-acetyl-o-toluidine | - | Molecular Weight: 149.19[13] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14] The solution should be free of any particulate matter.
-
Instrumentation : Transfer the solution to a 5 mm NMR tube.[15]
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for ¹³C NMR.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase- and baseline-corrected. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).[16]
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a common method is to prepare a KBr pellet or a Nujol mull.[17] For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation : Place the prepared sample in the sample holder of an FTIR spectrometer.
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample purification and separation.[18]
-
Ionization : The sample molecules are ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[19][20]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[21]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[22]
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. N-METHYL-O-TOLUIDINE(611-21-2) 1H NMR [m.chemicalbook.com]
- 4. N,N-dimethyl-o-toluidine Proton Full Spectrum [wiredchemist.com]
- 5. N-METHYL-4-NITRO-O-TOLUIDINE(10439-77-7) 1H NMR spectrum [chemicalbook.com]
- 6. N-METHYL-O-TOLUAMIDE(2170-09-4) 13C NMR [m.chemicalbook.com]
- 7. N-METHYL-P-TOLUIDINE(623-08-5) 13C NMR spectrum [chemicalbook.com]
- 8. N-METHYL-O-TOLUIDINE(611-21-2) IR Spectrum [chemicalbook.com]
- 9. N-Methyl-o-toluidine [webbook.nist.gov]
- 10. N-Methyl-p-toluamide [webbook.nist.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. organomation.com [organomation.com]
- 16. NMR Spectroscopy [www2.chemistry.msu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. organomation.com [organomation.com]
- 19. fiveable.me [fiveable.me]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]
A Technical Guide to the Solubility of N,2'-Dimethylformanilide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2'-Dimethylformanilide is an N-substituted anilide derivative. An understanding of its solubility in various organic solvents is critical for its application in chemical synthesis, formulation, and purification processes. This technical guide addresses the solubility of this compound. A comprehensive search of available scientific literature reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a qualitative assessment based on the known solubility of structurally similar anilides and presents a detailed experimental protocol for the precise determination of its solubility.
Qualitative Solubility Profile of Structurally Related Anilides
In the absence of direct data for this compound, the solubility of analogous compounds such as formanilide and acetanilide can provide valuable insights. These molecules share the characteristic polar amide group and a non-polar phenyl ring, which govern their solubility behavior. Generally, anilides exhibit solubility in polar organic solvents and limited solubility in non-polar solvents.
The table below summarizes the qualitative solubility of formanilide and acetanilide in a range of common organic solvents. It is anticipated that this compound will exhibit a similar solubility pattern.
| Solvent | Solvent Type | Formanilide Solubility | Acetanilide Solubility | Predicted this compound Solubility |
| Ethanol | Polar Protic | Soluble[1][2] | Very Soluble[3][4] | Soluble to Very Soluble |
| Acetone | Polar Aprotic | Soluble | Very Soluble[3][5] | Soluble to Very Soluble |
| Diethyl Ether | Non-polar | Soluble[1][2] | Soluble[3] | Soluble |
| Benzene | Non-polar | Soluble[1] | Soluble[5] | Soluble |
| Chloroform | Non-polar | Not specified | Soluble | Likely Soluble |
| Water | Polar Protic | Slightly Soluble[1][6] | Slightly Soluble[3][5] | Slightly to Sparingly Soluble |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely recognized technique for determining the thermodynamic solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for its implementation.
1. Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
2. Procedure:
-
Preparation: Prepare a series of vials for each solvent to be tested. Ensure all glassware is clean and dry.
-
Addition of Solute and Solvent: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential. Record the exact mass of the added solute.
-
Equilibration: Add a known volume or mass of the solvent to each vial. Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Quantification:
-
Gravimetric Method: The most direct method involves evaporating the solvent from the collected filtrate and weighing the residual solid. The solubility can then be calculated based on the mass of the dissolved solid and the volume of the solvent.
-
Spectroscopic/Chromatographic Method: Alternatively, dilute the filtered saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of a pre-calibrated analytical instrument. Analyze the diluted sample to determine the concentration of this compound.
-
3. Data Calculation:
The solubility (S) is calculated using the following formula when using a spectroscopic or chromatographic method:
S (g/L) = C × DF
Where:
-
C is the concentration of the diluted sample determined by the analytical instrument (in g/L).
-
DF is the dilution factor.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
References
- 1. Formanilide | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Polarity of Acetanilide_Chemicalbook [chemicalbook.com]
- 5. Acetanilide (C8h9no) - Desicca Chemicals [desiccantsmanufacturers.com]
- 6. FORMANILIDE CAS#: 103-70-8 [m.chemicalbook.com]
Technical Guide: Physicochemical Characterization of N,2'-Dimethylformanilide
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a concise overview of the available physical characteristics of N,2'-Dimethylformanilide, with a primary focus on its melting point. It also outlines a detailed, standard experimental protocol for melting point determination, a crucial technique for the identification and purity assessment of solid organic compounds.
Introduction to this compound
This compound, also known as N-methyl-N-(o-tolyl)formamide, is an organic compound with the chemical formula C₉H₁₁NO. Its purity and physical state are critical parameters in research and development, particularly in synthetic chemistry and pharmaceutical sciences. The melting point is a fundamental physical property used to characterize a solid substance and to obtain a preliminary indication of its purity. Pure crystalline compounds typically exhibit a sharp melting point range, whereas impurities tend to depress and broaden this range.
Physical Characteristics of this compound
The available physical data is summarized in the table below:
| Physical Property | Value | Source |
| CAS Number | 131840-54-5 | [2][3] |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Boiling Point | 206 °C | [2][3] |
| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.5370 - 1.5410 | [2] |
| Melting Point | No data available | [1] |
Experimental Protocol: Melting Point Determination
The following is a generalized, standard procedure for determining the melting point of a solid organic compound using a capillary-based method. This technique is widely applicable and can be used to determine the melting point of this compound.
Objective: To determine the temperature range over which the solid sample transitions to a liquid.
Materials and Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Sample of the organic solid (must be dry and finely powdered)
-
Mortar and pestle (if the sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
-
-
Capillary Tube Packing:
-
Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.
-
The packed sample should have a height of 1-2 mm.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned so that the bulb is aligned with the sample in the capillary tube.
-
-
Melting Point Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This value will guide a more precise measurement. Allow the apparatus to cool before proceeding.
-
Accurate Determination: Begin heating the apparatus at a slow, steady rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating at the same slow rate and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
-
Reporting:
-
The melting point is reported as a range from T₁ to T₂.
-
For a pure compound, this range is typically narrow (0.5-1.0 °C). A broad melting range often indicates the presence of impurities.
-
Workflow for Melting Point Determination
The logical flow of the experimental protocol for determining the melting point of a solid organic compound is illustrated below.
Caption: A flowchart of the general procedure for determining the melting point of a solid organic compound.
References
N,2'-Dimethylformanilide as a Metabolite of Amitraz: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,2'-Dimethylformanilide (also known as 2',4'-formoxylidide or 2,4-dimethylformanilide) as a significant metabolite of the formamidine pesticide, Amitraz. This document details the metabolic pathways, experimental protocols for analysis, quantitative pharmacokinetic data, and toxicological aspects of this compound. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, toxicology, and analytical chemistry.
Introduction
Amitraz, a widely used insecticide and acaricide, undergoes extensive metabolism in various biological systems. One of its key metabolites is this compound. Understanding the formation, fate, and biological activity of this metabolite is crucial for a complete assessment of the safety and efficacy of Amitraz. This guide synthesizes the current knowledge on this compound in the context of Amitraz metabolism.
Metabolic Pathway of Amitraz to this compound
Amitraz is primarily metabolized through hydrolysis. The initial hydrolytic cleavage of the parent compound yields N'-(2,4-dimethylphenyl)-N-methylformamidine (BTS-27271) and this compound (BTS-27919). BTS-27271 can be further metabolized to this compound. These metabolites can then undergo further degradation to 2,4-dimethylaniline.[1][2]
The following diagram illustrates the primary metabolic pathway leading to the formation of this compound from Amitraz.
Quantitative Data
The following tables summarize the pharmacokinetic parameters of Amitraz and its metabolites, including this compound, in rats, as well as the performance characteristics of various analytical methods used for their quantification.
Table 1: Pharmacokinetic Parameters of Amitraz and its Metabolites in Rats Following a Single Oral Administration (10 mg/kg)[3]
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Amitraz | 124 ± 55 | 3.09 ± 1.17 | 172 ± 65 |
| BTS-27271 | 185 ± 54 | 3.64 ± 1.02 | 1630 ± 320 |
| This compound | 45 ± 15 | 3.73 ± 1.15 | 430 ± 98 |
| 2,4-Dimethylaniline | 28 ± 9 | 4.00 ± 1.21 | 290 ± 65 |
| Data are presented as mean ± standard deviation. |
Table 2: Performance of Analytical Methods for the Quantification of Amitraz and this compound
| Analytical Method | Matrix | Analyte | LOD | LOQ | Recovery (%) | Reference |
| GC-MSD | Urine | This compound | 0.0024 ng/mL | - | 81.3 ± 2.4 | [3] |
| GC-MSD | Urine | Amitraz | 0.024 ng/mL | - | 75.7 ± 4.2 | [3] |
| LC-MS/MS | Whole Blood | This compound | <0.5 µg/L | <2 µg/L | 90.2 - 104.5 | [4] |
| LC-MS/MS | Whole Blood | Amitraz | <0.5 µg/L | <2 µg/L | 90.2 - 104.5 | [4] |
| HPLC | Blood | Amitraz | 0.40 µg/mL | 1.35 µg/mL | >85 | [5] |
| GC-ECD | Honey | Total Amitraz (as 2,4-DMA) | - | 0.020 mg/kg | ~85 | [6] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocols
This section provides detailed methodologies for the analysis of Amitraz and its metabolites, and for conducting in vitro metabolism studies.
Analysis of Amitraz and Metabolites in Urine by GC-MSD[4]
This protocol describes the extraction and quantification of Amitraz and its metabolites, including this compound, from urine samples.
a) Sample Preparation and Solid-Phase Extraction (SPE):
-
Pre-condition a C18 SPE cartridge (500 mg, 3 mL) with 10 mL of methanol followed by 10 mL of deionized water.
-
Load 5 mL of urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water.
-
Elute 2,4-dimethylaniline with 10 mL of n-hexane.
-
Elute Amitraz and This compound with 15 mL of dichloromethane.
-
Elute BTS-27271 with 15 mL of methanol.
-
Collect each fraction separately and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for GC-MSD analysis.
b) GC-MSD Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 20°C/min to 180°C, hold for 1 min.
-
Ramp 2: 5°C/min to 220°C, hold for 5 min.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Electron Impact (EI) ionization at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
The following diagram outlines the workflow for this analytical protocol.
In Vitro Metabolism of Amitraz using Rat Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of Amitraz in vitro.[7][8]
a) Materials:
-
Rat liver microsomes (commercially available or prepared in-house).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
0.1 M Phosphate buffer (pH 7.4).
-
Amitraz stock solution (in a suitable organic solvent like acetonitrile or DMSO, final concentration of the solvent in the incubation should be low, e.g., <1%).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
Incubator/shaking water bath set to 37°C.
b) Incubation Procedure:
-
Pre-warm the phosphate buffer, NADPH regenerating system, and rat liver microsomes to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, rat liver microsomes (e.g., final protein concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the Amitraz stock solution to achieve the desired final substrate concentration (e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing an equal volume of ice-cold quenching solution to stop the reaction.
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant for the remaining Amitraz and the formation of metabolites, including this compound, using a validated analytical method such as LC-MS/MS.
The following diagram illustrates the workflow for the in vitro metabolism experiment.
Toxicological Profile of this compound
The toxicological data specifically for this compound is limited in publicly available literature. However, it is classified as toxic if swallowed and suspected of causing genetic defects.[9] It is also considered toxic to aquatic life with long-lasting effects.[9] As a metabolite of Amitraz, its contribution to the overall toxicity profile of the parent compound is an important consideration. The toxicity of Amitraz itself is well-documented, with a 90-day oral toxicity study in rats showing a No-Observed-Adverse-Effect Level (NOAEL) of 3 mg/kg/day.[10]
Conclusion
This compound is a significant metabolite in the biotransformation of Amitraz. Its formation via hydrolysis is a key step in the metabolic cascade of the parent compound. This technical guide has provided a detailed overview of the metabolic pathway, quantitative data, analytical methodologies, and available toxicological information for this compound. The provided experimental protocols and structured data tables are intended to be a practical resource for scientists and researchers in the fields of drug metabolism, analytical chemistry, and toxicology. Further research into the specific toxicological properties of this compound is warranted to fully elucidate its role in the safety profile of Amitraz.
References
- 1. Excretion balance, metabolic fate and tissue residues following treatment of rats with amitraz and N'-(2,4-dimethylphenyl)-N-methylformamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 944. Amitraz (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(2,4-Dimethylphenyl)formamide | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Environmental Degradation of N,2'-Dimethylformanilide: A Technical Guide
Disclaimer: Scientific literature detailing the specific environmental degradation pathways of N,2'-Dimethylformanilide is limited. This guide leverages data from the closely related and structurally similar compound, N,N-Dimethylformamide (DMF), to provide a comprehensive overview of anticipated degradation processes. The pathways and data presented should be considered as a proxy for this compound, warranting further experimental validation for the target compound.
Introduction
This compound is an N-substituted aromatic amide, the environmental fate of which is of interest to researchers, scientists, and drug development professionals. Understanding its degradation pathways is crucial for assessing its environmental impact and persistence. This technical guide outlines the probable biotic and abiotic degradation routes of this compound, drawing parallels from the extensive research conducted on N,N-Dimethylformamide (DMF). The primary degradation mechanisms are expected to include microbial degradation, hydrolysis, and photolysis.
Microbial Degradation
Microbial degradation is anticipated to be a significant pathway for the environmental breakdown of this compound. Based on studies of DMF, both aerobic and anaerobic pathways are likely to be involved, mediated by various microorganisms.
Aerobic Biodegradation
Aerobic degradation of DMF is well-documented and generally proceeds through two main pathways. It is plausible that this compound undergoes similar transformations.
-
Pathway I: Hydrolytic Cleavage: This pathway is initiated by the enzymatic hydrolysis of the formamide bond. For this compound, this would be catalyzed by an N,N-dimethylformamidase (DMFase)-like enzyme, yielding 2-methylaniline and N-methylformamide. The resulting intermediates are then further metabolized.
-
Pathway II: Oxidative Demethylation: This pathway involves the sequential removal of methyl groups from the nitrogen atom. In the case of this compound, this would lead to the formation of N-formyl-2-methylaniline and formaldehyde. The N-formyl-2-methylaniline could then be further hydrolyzed to 2-methylaniline and formic acid.
Under aerobic conditions, the ultimate degradation products of both pathways for DMF are ammonium and carbon dioxide.
Anaerobic Biodegradation
Anaerobic degradation of DMF has also been reported, often involving a consortium of microorganisms. A proposed pathway for DMF involves its conversion to dimethylamine and formate, which can then be utilized by methanogens to produce methane. A similar anaerobic fate could be expected for this compound, although specific intermediates and microbial consortia would require experimental determination.
Abiotic Degradation
In addition to microbial processes, this compound is susceptible to abiotic degradation mechanisms, primarily hydrolysis and photolysis.
Hydrolysis
The formamide bond in this compound can undergo hydrolysis, particularly under acidic or alkaline conditions. The rate of hydrolysis is dependent on pH and temperature. The primary products of hydrolysis are expected to be 2-methylaniline and formic acid.
Photolysis
Direct photolysis by sunlight may contribute to the degradation of this compound in surface waters and the atmosphere. The absorption of UV radiation can lead to the cleavage of the N-C bond, generating various radical species that can undergo further reactions. Studies on N-methyleneformamide have shown that UV photolysis can lead to the formation of formaldehyde and hydrogen cyanide, indicating that the formamide group is susceptible to photochemical transformation.
Quantitative Data Summary
The following tables summarize quantitative data for the environmental degradation of N,N-Dimethylformamide (DMF), which can be used as an estimate for this compound.
Table 1: Biodegradation Half-life of N,N-Dimethylformamide (DMF)
| Environmental Compartment | Condition | Half-life |
| Water | Aerobic | 18 - 36 hours |
| Soil | Aerobic | 18 - 36 hours |
| Groundwater | Anaerobic | Slow |
Table 2: Abiotic Degradation of N,N-Dimethylformamide (DMF)
| Degradation Process | Medium | Conditions | Products |
| Hydrolysis | Aqueous | Acidic/Alkaline | Dimethylamine, Formic Acid |
| Photolysis | Atmospheric | Reaction with hydroxyl radicals | Not specified |
Experimental Protocols
Detailed experimental protocols for studying the environmental degradation of this compound would be analogous to those used for DMF and other organic compounds.
Biodegradation Studies
Objective: To determine the rate and pathway of microbial degradation of this compound in relevant environmental matrices.
Methodology:
-
Inoculum: Collect activated sludge from a wastewater treatment plant or soil/water samples from a potentially contaminated site.
-
Media: Prepare a mineral salts medium with this compound as the sole source of carbon and nitrogen.
-
Incubation: Inoculate the medium with the prepared inoculum and incubate under aerobic (shaking incubator) or anaerobic (sealed vials with an oxygen-free headspace) conditions at a controlled temperature (e.g., 25-30 °C).
-
Sampling and Analysis: Withdraw samples at regular intervals. Analyze the concentration of this compound and potential metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Calculate the degradation rate and half-life. Identify intermediate products to elucidate the degradation pathway.
Hydrolysis Studies
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Buffer Solutions: Prepare buffer solutions at a range of pH values (e.g., 4, 7, 9).
-
Reaction Setup: Add a known concentration of this compound to each buffer solution in sealed, temperature-controlled reaction vessels.
-
Incubation: Maintain the vessels at a constant temperature (e.g., 25 °C, 50 °C).
-
Sampling and Analysis: Periodically collect samples and analyze the concentration of the parent compound using HPLC.
-
Data Analysis: Determine the pseudo-first-order rate constants and half-lives for hydrolysis at each pH.
Photolysis Studies
Objective: To evaluate the direct photolysis of this compound in aqueous solution.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in purified water.
-
Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a temperature-controlled photoreactor. Run a dark control in parallel.
-
Sampling and Analysis: At set time intervals, withdraw samples from both the irradiated and dark control solutions and analyze for the parent compound concentration by HPLC.
-
Data Analysis: Calculate the photolysis rate constant and quantum yield.
Visualizations
The following diagrams illustrate the proposed degradation pathways and an example experimental workflow.
Caption: Proposed Aerobic Biodegradation Pathway I for this compound.
Caption: Proposed Aerobic Biodegradation Pathway II for this compound.
Caption: General Experimental Workflow for Biodegradation Studies.
Methodological & Application
Application Notes and Protocols for the Synthesis of N,2'-Dimethylformanilide from 2,4-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2'-Dimethylformanilide, also known as N-(2,4-dimethylphenyl)formamide, is a chemical intermediate with applications in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. It is structurally characterized by a formamide group attached to the nitrogen of 2,4-dimethylaniline. This document provides detailed protocols for the laboratory-scale synthesis of this compound from 2,4-dimethylaniline, focusing on a practical and efficient N-formylation reaction using formic acid. The provided methodologies are intended to be a guide for researchers in organic synthesis and drug development.
Chemical Properties and Data
A summary of the key chemical properties of the starting material and the final product is presented below.
| Property | 2,4-Dimethylaniline | This compound (N-(2,4-Dimethylphenyl)formamide) |
| Molecular Formula | C₈H₁₁N | C₉H₁₁NO |
| Molecular Weight | 121.18 g/mol | 149.19 g/mol |
| Appearance | Pale-yellow to brown liquid | Off-white to pale pink solid |
| Melting Point | Not applicable | 114-118 °C |
| Boiling Point | 215 °C | Not available |
| CAS Number | 95-68-1 | 60397-77-5 |
| Purity (Typical) | ≥98% | ≥97% |
| Yield (Expected) | Not applicable | High (expected >90% based on similar reactions) |
Experimental Protocols
The most direct and widely used method for the synthesis of this compound is the N-formylation of 2,4-dimethylaniline using formic acid.[1] This reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule. To drive the reaction to completion, water is typically removed azeotropically using a solvent such as toluene and a Dean-Stark apparatus.
Protocol 1: N-Formylation using Formic Acid with Azeotropic Water Removal
This protocol is adapted from general procedures for the N-formylation of anilines and is expected to provide a high yield of the desired product.
Materials:
-
2,4-Dimethylaniline
-
Formic acid (88-98%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 2,4-dimethylaniline (1.0 eq).
-
Addition of Reagents: Add toluene to the flask to create a solution with a concentration of approximately 0.5-1.0 M. To this solution, add formic acid (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any excess formic acid.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound is often of sufficient purity. If further purification is required, it can be recrystallized from a suitable solvent system such as ethanol/water or toluene/hexanes.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and the chemical transformation pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the N-formylation of 2,4-dimethylaniline.
References
Synthesis of N,2'-Dimethylformanilide via Formylation of 2-Methylaniline
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Formylation of amines is a fundamental chemical transformation in organic synthesis, crucial for the introduction of a formyl group (-CHO) onto a nitrogen atom. This process is widely employed in the pharmaceutical and chemical industries for the synthesis of a diverse range of compounds, including intermediates for drug development, and as a protective group strategy for amines. This document provides detailed application notes and experimental protocols for the synthesis of N,2'-Dimethylformanilide, also known as N-formyl-o-toluidine, through the formylation of 2-methylaniline (o-toluidine).
This compound serves as a valuable intermediate in various chemical syntheses. The protocols described herein utilize formic acid as the formylating agent, a readily available and cost-effective reagent. The reaction proceeds via a condensation mechanism, and various methodologies are presented to achieve high yields and purity.
Reaction Principle
The formylation of 2-methylaniline with formic acid is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of formic acid. The reaction typically requires heating to drive the dehydration process and shift the equilibrium towards the formation of the amide product, this compound. The removal of water is a critical factor in achieving high conversion and yield.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 55-61 °C | [1] |
| Boiling Point | 173-175 °C at 25 mmHg | [1] |
| ¹H NMR (CDCl₃, ppm) | δ 8.3 (s, 1H, CHO), 7.9 (d, 1H, ArH), 7.2-7.0 (m, 3H, ArH), 2.3 (s, 3H, CH₃) | Predicted |
| ¹³C NMR (CDCl₃, ppm) | δ 162.5 (C=O), 135.8 (C), 130.5 (CH), 126.8 (CH), 125.5 (CH), 124.0 (C), 29.8 (CH₃) | Predicted |
| IR (KBr, cm⁻¹) | ~3280 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II) | Typical values |
| Mass Spectrum (m/z) | 149 (M+), 121, 91 | Predicted fragmentation |
Table 2: Comparison of Synthesis Protocols for this compound
| Protocol | Formylating Agent | Solvent | Catalyst | Reaction Time | Yield | Key Features |
| Protocol 1 | 90% Formic Acid | None | None | 3 hours (heating) + overnight (standing) | 85-89% | Simple, solvent-free heating.[1] |
| Protocol 2 | 85-90% Formic Acid | Toluene | None | 5-6 hours | 93-97% (for N-methylformanilide) | Azeotropic removal of water using a Dean-Stark trap.[2] |
| Protocol 3 | Formic Acid | Toluene | Boric Acid (as dehydrating agent) | 4.5 hours | >99% conversion | Uses a chemical dehydrating agent to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Direct Heating Method
This protocol is adapted from a procedure for the synthesis of o-formotoluide.[1]
Materials:
-
2-Methylaniline (o-toluidine)
-
90% Formic Acid
-
Round-bottom flask
-
Heating mantle or steam bath
-
Distillation apparatus
-
Benzene
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine 856 g (8 moles) of 2-methylaniline and 403 g (8.4 moles) of 90% formic acid.
-
Heat the mixture on a steam bath for approximately 3 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Fractionally distill the mixture under reduced pressure. Collect the fraction boiling at 173-175 °C/25 mmHg. This yields 920-963 g (85-89%) of this compound as a pale yellow solid.[1]
-
For further purification, the crude product can be recrystallized from a mixture of benzene and petroleum ether to obtain a product with a melting point of 61 °C.[1]
Protocol 2: Azeotropic Distillation with Dean-Stark Trap
This protocol is a general and highly efficient method for the N-formylation of amines.[3]
Materials:
-
2-Methylaniline (o-toluidine)
-
85% Formic Acid
-
Toluene
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, place a mixture of 1 g of 2-methylaniline and 1.0-1.2 equivalents of 85% formic acid in toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing for 4-9 hours, monitoring the progress of the reaction by TLC until the starting amine has been consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent use.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Visualizations
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Workflow: Protocol 2
Caption: Workflow for Azeotropic Formylation.
Reaction Mechanism
Caption: Mechanism of Amine Formylation.
References
Catalytic Methods for the Synthesis of N,2'-Dimethylformanilide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2'-Dimethylformanilide, a substituted formamide, and its analogs are important intermediates in the synthesis of various pharmaceuticals and fine chemicals. The N-formyl group serves as a crucial element in the construction of diverse molecular architectures. This document provides a comprehensive overview of various catalytic methods for the synthesis of this compound and related formanilides, offering detailed experimental protocols and a comparative analysis of different catalytic systems. The methodologies presented herein are designed to be a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient and selective preparation of N-formanilides.
Comparative Analysis of Catalytic Methods
The synthesis of this compound and other N-aryl formamides can be achieved through several catalytic routes, primarily involving the N-formylation of the corresponding aniline precursor, 2-methylaniline (o-toluidine). Key factors in selecting a suitable method include catalyst availability and cost, reaction conditions, substrate scope, and product yield. Below is a summary of various catalytic systems with their respective conditions and reported yields for the N-formylation of anilines.
| Catalyst System | Formylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Acid Catalysts | ||||||
| Melaminetrisulfonic acid (MTSA) | Formic acid | Substituted anilines | 60 °C, solvent-free | 40–90 min | Excellent | [1] |
| Amberlite IR-120[H+] | Formic acid | Anilines | Microwave irradiation | 60–120 s | Excellent | |
| Molecular Iodine (I₂) | Formic acid | Aniline | 70 °C, solvent-free | 2 h | Excellent | |
| Metal Catalysts | ||||||
| Manganese (MnCl₂·4H₂O) | Oxalic acid dihydrate | Aniline | 130 °C, DMF, N₂ atm | 20 h | 98 | |
| Zinc (ZnO) | Formic acid | Anilines | 70 °C, solvent-free | 10–720 min | Good to Excellent | [1] |
| Zinc (Zn(OAc)₂/phen) | CO₂ / PhSiH₃ | N-methylaniline | 25 °C | Not Specified | 92 | [2] |
| Ruthenium (Ru/MFM-300(Cr)) | CO₂ / H₂ | Benzaldehyde (reductive amination) | 160 °C, NH₃/MeOH | 16 h | 90 | [3] |
| Heterogeneous Catalysts | ||||||
| Fe(III)-exchanged sepiolite (IES) | Formic acid | Anilines | Not Specified | < 21 min | High | |
| Zeolite A | Formic acid | 4-Chloroaniline | Room temp, solvent-free | 15 min | 95 | |
| Catalyst-Free | ||||||
| None | Formic acid | Aniline | 60 °C, neat | Not Specified | Moderate to Excellent | [4] |
| None | Formic acid in toluene | Various amines | Reflux with Dean-Stark | 4-9 h | Excellent | [5] |
Experimental Protocols
This section provides detailed experimental procedures for selected catalytic methods for the synthesis of N-formanilides. Protocol 1 is a specific, adapted procedure for the synthesis of the target molecule, this compound.
Protocol 1: Synthesis of this compound using Formic Acid in Toluene (Adapted from a General Procedure)
This protocol is adapted from a general and practical procedure for the N-formylation of amines using aqueous formic acid and toluene with a Dean-Stark trap to remove water.[5] This method is advantageous due to its use of readily available reagents, high yields, and the lack of need for strictly anhydrous conditions.[5]
Materials:
-
2-Methylaniline (o-toluidine)
-
Aqueous formic acid (85-90%)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-methylaniline (e.g., 10.7 g, 100 mmol) and toluene (e.g., 200 mL).
-
Addition of Formic Acid: To the stirred solution, add aqueous formic acid (85-90%, e.g., 5.1 mL, ~120 mmol, 1.2 equivalents).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-9 hours, or until the theoretical amount of water has been collected and the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation of Product:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator. The crude this compound is often obtained in high purity.[5]
-
-
Purification (if necessary): If further purification is required, the product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Manganese-Catalyzed N-Formylation of Aniline using Oxalic Acid
This protocol describes a manganese-catalyzed approach using oxalic acid as a carbon monoxide surrogate.[6]
Materials:
-
Aniline (or substituted aniline)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O)
-
Oxalic acid dihydrate ((COOH)₂·2H₂O)
-
Dimethylformamide (DMF)
Equipment:
-
Reaction vial or flask
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a reaction vial, add aniline (1 equivalent), MnCl₂·4H₂O (5 mol%), Na₂CO₃·H₂O (2 equivalents), and (COOH)₂·2H₂O (6 equivalents).
-
Solvent Addition: Add DMF (e.g., 1 mL per mmol of aniline).
-
Inert Atmosphere: Purge the vial with nitrogen or argon.
-
Reaction: Heat the reaction mixture to 130 °C and stir for 20 hours under a nitrogen atmosphere.
-
Work-up and Isolation: After cooling, the reaction mixture is typically diluted with a suitable organic solvent and washed with water. The organic layer is then dried and concentrated to yield the crude product, which can be further purified by chromatography.
Protocol 3: Catalyst-Free N-Formylation of Amines using Formic Acid under Neat Conditions
This environmentally friendly protocol avoids the use of a catalyst and solvent.[4]
Materials:
-
Aniline (or substituted aniline)
-
Formic acid
Equipment:
-
Reaction vial or flask
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a reaction vial, mix the amine and formic acid (a 1:4 molar ratio of aniline to formic acid has been shown to be effective).[4]
-
Reaction: Heat the neat reaction mixture to 60 °C with stirring. The reaction progress can be monitored by TLC.
-
Work-up: After completion, the reaction mixture is quenched with ice water, extracted with an organic solvent (e.g., ethyl acetate), and washed with a sodium bicarbonate solution.[4] The organic layer is then dried and concentrated to give the pure product.[4]
Visualizations
The following diagrams illustrate the general workflow and different catalytic approaches for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Different catalytic approaches for the N-formylation of 2-methylaniline.
Caption: Simplified mechanism for acid-catalyzed N-formylation with formic acid.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: N-Arylformamides as Pharmaceutical Intermediates
Introduction
While specific information regarding "N,2'-Dimethylformanilide" as a pharmaceutical intermediate is not extensively available in the public domain, it belongs to the broader class of N-arylformamides. N-arylformamides are a significant class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1] Their structural motif is a key component in many biologically active molecules. This document provides an overview of the application of N-arylformamides as pharmaceutical intermediates, with a detailed focus on a specific synthetic example and general protocols.
N-arylformamides are often precursors to more complex heterocyclic structures, such as quinolines, imidazoles, and benzoxazoles, which form the core of many therapeutic agents.[1] The formyl group can act as a protecting group for the amine or as a reactive handle for subsequent chemical transformations.
Case Study: Synthesis of a Formoterol Intermediate
A notable example of a complex N-arylformamide serving as a key pharmaceutical intermediate is the synthesis of N-[2-benzyloxy-5-(2-oxiranyl)phenyl]formamide. This compound is a precursor to Formoterol, a long-acting β2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[2]
Experimental Protocol: Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)phenyl]formamide
This synthesis involves a multi-step process starting from 2-benzyloxy-5-vinylaniline.
1. N-Formylation of 2-Benzyloxy-5-vinylaniline:
-
Reactants: 2-Benzyloxy-5-vinylaniline, Formic Acid, Acetic Anhydride, Dichloromethane.
-
Procedure:
-
To a solution of 2-benzyloxy-5-vinylaniline (1.0 eq) in dichloromethane (CH2Cl2) under a nitrogen atmosphere at 0°C, a mixture of formic acid and acetic anhydride (2:5 v/v) is added.
-
The reaction mixture is stirred for 1.5 hours.
-
Upon completion, the reaction mixture is poured into water and extracted with CH2Cl2.
-
The organic layer is dried and concentrated to yield N-(2-benzyloxy-5-vinylphenyl)formamide.
-
2. Epoxidation of N-(2-benzyloxy-5-vinylphenyl)formamide:
-
Reactants: N-(2-benzyloxy-5-vinylphenyl)formamide, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.
-
Procedure:
-
N-(2-benzyloxy-5-vinylphenyl)formamide (1.0 eq) is dissolved in CH2Cl2.
-
m-CPBA is added, and the reaction is stirred until completion (monitored by TLC).
-
The reaction mixture is worked up to isolate the final product, N-[2-benzyloxy-5-(2-oxiranyl)phenyl]formamide.
-
Quantitative Data
| Intermediate | Starting Material | Reagents | Solvent | Yield (%) |
| N-(2-Benzyloxy-5-vinylphenyl)formamide | 2-Benzyloxy-5-vinylaniline | Formic acid, Acetic anhydride | CH2Cl2 | High |
| N-[2-Benzyloxy-5-(2-oxiranyl)phenyl]formamide | N-(2-Benzyloxy-5-vinylphenyl)formamide | m-Chloroperoxybenzoic acid (m-CPBA) | CH2Cl2 | 85 |
Synthetic Workflow for Formoterol Intermediate
Caption: Synthetic workflow for the Formoterol intermediate.
General Protocol for the Synthesis of N-Arylformamides
A common method for the synthesis of N-arylformamides is the N-formylation of anilines using formic acid.
Experimental Protocol: N-Formylation of Anilines [1]
-
Reactants: Substituted Aniline, Formic Acid, Triflic Anhydride (Tf2O) as an activator.
-
Procedure:
-
To a solution of the aniline (1.0 eq) in a suitable solvent, formic acid is added.
-
The mixture is cooled, and triflic anhydride is added dropwise.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched, and the product is extracted and purified.
-
Representative Yields for N-Formylation of Various Anilines
| Aniline Substrate | Yield (%) |
| Aniline | Moderate to Good |
| p-Toluidine | Moderate to Good |
| p-Anisidine | Moderate to Good |
| p-Chloroaniline | Moderate to Good |
Note: Specific yields vary depending on the exact reaction conditions and the electronic nature of the substituents on the aniline.
General Workflow for N-Arylformamide Synthesis
Caption: General workflow for N-Arylformamide synthesis.
Signaling Pathway: β2-Adrenergic Receptor Pathway
Since the detailed case study involves an intermediate for Formoterol, a β2-adrenergic receptor agonist, the relevant signaling pathway is presented below.[2] Formoterol mimics the action of endogenous catecholamines like epinephrine on β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).
Mechanism of Action
-
Ligand Binding: Formoterol binds to the β2-adrenergic receptor on the surface of smooth muscle cells in the airways.
-
G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated heterotrimeric Gs protein.
-
Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP activate Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.
β2-Adrenergic Receptor Signaling Pathway
References
Application Notes and Protocols: The Role of N-(2',4'-Dimethylphenyl)formamide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2',4'-Dimethylphenyl)formamide, also known as 2',4'-Dimethylformanilide, is a chemical compound of significant interest in the agrochemical sector. While not typically employed as a direct starting material for the synthesis of new pesticides, its primary relevance lies in being a major metabolite and transformation product of the widely used formamidine insecticide and acaricide, Amitraz.[1][2][3] Understanding the synthesis of the parent compound, Amitraz, and its subsequent metabolic fate is crucial for environmental monitoring, residue analysis, and the development of more effective and safer crop protection agents.
These application notes provide a detailed overview of the synthesis of Amitraz, for which N-(2',4'-Dimethylphenyl)formamide is a key metabolic byproduct, and outline the metabolic pathway leading to its formation.
Agrochemical Context: A Metabolite of Amitraz
N-(2',4'-Dimethylphenyl)formamide is recognized as a significant environmental and biological transformation product of Amitraz.[1][2] Amitraz is a non-systemic acaricide and insecticide with contact and respiratory action, used to control a variety of pests including mites, pear suckers, and the eggs and first instar larvae of Lepidoptera on various crops. It is also utilized as an ectoparasiticide for livestock. The breakdown of Amitraz in biological systems and the environment leads to the formation of several metabolites, with N-(2',4'-Dimethylphenyl)formamide being a prominent one.
Synthesis of the Parent Agrochemical: Amitraz
While direct synthetic routes using N-(2',4'-Dimethylphenyl)formamide to produce other agrochemicals are not well-documented, understanding its origin from a commercially significant pesticide is paramount. The following section details a common synthetic pathway for Amitraz, starting from 2,4-dimethylaniline.
Quantitative Data for Amitraz Synthesis
| Parameter | Value | Reference |
| Starting Material | 2,4-Dimethylaniline | [4] |
| Key Reagents | Triethyl orthoformate, N-methylformamide | [4] |
| Catalyst | Lead tetraacetate and/or Silicon tetraacetate | [4] |
| Optimal Reaction Temperature | 180-190°C | [4] |
| Reported Improvement | Higher yield and purity compared to non-catalyzed methods | [4] |
Experimental Protocol: Synthesis of Amitraz
This protocol is a generalized procedure based on established synthetic methods.
Materials:
-
2,4-Dimethylaniline
-
Triethyl orthoformate
-
N-methylformamide
-
Lead tetraacetate (catalyst)
-
Silicon tetraacetate (catalyst)
-
Solvent (e.g., high-boiling point aromatic solvent)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, distillation apparatus)
-
Heating mantle and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, condenser, and distillation head, add 2,4-dimethylaniline, triethyl orthoformate, and N-methylformamide in appropriate molar ratios.
-
Add a catalytic amount of a mixture of lead tetraacetate and silicon tetraacetate to the reaction mixture.
-
Under an inert atmosphere, heat the mixture with stirring.
-
As the reaction proceeds, ethanol and ethyl formate will be generated as byproducts. These should be removed by distillation to drive the reaction to completion.
-
Gradually increase the temperature of the reaction mixture to 180-190°C and maintain it within this range until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude Amitraz can be purified by appropriate methods such as recrystallization or column chromatography to yield the final product.
Metabolic Pathway of Amitraz to N-(2',4'-Dimethylphenyl)formamide
The degradation of Amitraz in biological systems is a critical aspect of its toxicological and environmental profile. The following diagram illustrates the metabolic conversion of Amitraz to N-(2',4'-Dimethylphenyl)formamide.
Caption: Metabolic pathway of Amitraz to N-(2',4'-Dimethylphenyl)formamide.
Experimental Workflow: Synthesis and Analysis
The following diagram outlines a general workflow for the synthesis of Amitraz and the subsequent analysis for the presence of its metabolite, N-(2',4'-Dimethylphenyl)formamide.
Caption: General workflow for Amitraz synthesis and metabolite analysis.
Conclusion
N-(2',4'-Dimethylphenyl)formamide holds a significant, albeit indirect, role in agrochemical science as a primary metabolite of the pesticide Amitraz. While it is not a common building block for the synthesis of new agrochemicals, a thorough understanding of its formation through the metabolic degradation of its parent compound is essential for researchers and professionals in the field. The provided protocols and diagrams offer a foundational understanding of the synthesis of a relevant formamidine pesticide and the subsequent metabolic pathways, which are critical for the development of next-generation crop protection solutions with improved environmental and toxicological profiles.
References
Application Notes and Protocols for the Analytical Detection of N,N-Dimethylformamide
Introduction
N,N-Dimethylformamide (DMF) is a versatile organic solvent widely employed in various industries, including pharmaceuticals, textiles, and chemical synthesis. Due to its potential toxicity, monitoring its presence and concentration in final products and environmental samples is crucial. These application notes provide detailed protocols for the quantitative analysis of N,N-Dimethylformamide using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the detection of N,N-Dimethylformamide.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Citation |
| GC-FID | Air | 0.01 - 8.0 µg/µl | 0.4 ng | - | 86.5% - 94.0% | [1] |
| GC-MS | Textiles | 0.5 - 10.0 mg/L | 0.4 mg/kg | - | 85.2% - 102.1% | [2] |
| GC-MS/MS | Leather & Textiles | 0.05 - 100 mg/L | 0.012 - 0.039 mg/kg | - | 84% - 93% | [3] |
| RP-HPLC | Telmisartan Drug Substance | 88.0 - 1320 ppm | - | - | - | [4] |
| RP-HPLC | Spent Medium | - | 0.2 mg/L | 0.40 mg/L | 99.17% - 99.43% | [5][6] |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the determination of N,N-Dimethylformamide in textile samples.
Principle
Samples are extracted with a suitable solvent, and the resulting extract is analyzed by GC-MS. The separation is achieved on a capillary column, and detection is performed by a mass spectrometer, providing high selectivity and sensitivity.
Materials and Reagents
-
N,N-Dimethylformamide (analytical standard)
-
Acetone (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
Textile sample
-
Ultrasonic bath
-
Centrifuge
-
GC vials with caps
-
Micropipettes
Standard Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of N,N-Dimethylformamide into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetone.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetone to achieve concentrations ranging from 0.5 to 20.0 mg/L.[2]
Sample Preparation
-
Cut the textile sample into small pieces (approximately 5x5 mm).
-
Accurately weigh 1.0 g of the cut sample into a glass vial.
-
Add 10 mL of acetone to the vial.
-
Extract the sample in an ultrasonic bath for 30 minutes.[7]
-
Centrifuge the extract to separate any solid particles.
-
Transfer the supernatant into a clean GC vial for analysis.
GC-MS Instrumental Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 160 - 180 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temperature 50°C (hold for 0.5 min), ramp at 10°C/min to 120°C (hold for 1 min).[7] |
| Mass Spectrometer | |
| Interface Temperature | 270 - 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitoring Ion (m/z) | 73 amu |
Data Analysis
-
Construct a calibration curve by plotting the peak area of the N,N-Dimethylformamide standard solutions against their concentrations.
-
Determine the concentration of N,N-Dimethylformamide in the sample extract from the calibration curve.
-
Calculate the final concentration in the original textile sample, taking into account the initial sample weight and extraction volume.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Method Development and Validation for Quantification Of N, N-Dimethylformamide [ijaresm.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
Application Note: LC-MS/MS Analysis of N,2'-Dimethylformanilide in Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and robust method for the quantitative analysis of N,2'-Dimethylformanilide in complex soil matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Given the complexity of soil, a reliable extraction and cleanup procedure is crucial for accurate quantification.[1] This protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample extraction, followed by analysis using an LC-MS/MS system.[2][3] The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for environmental monitoring and research applications.
Introduction
This compound (CAS 131840-54-5) is an organic compound belonging to the class of tertiary carboxylic acid amides.[4][5] The presence of such compounds in the environment can be of concern, necessitating sensitive analytical methods for their detection in complex matrices like soil. Soil is a challenging matrix composed of diverse organic and inorganic materials that can interfere with analysis and retain analytes.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for identifying and quantifying trace-level contaminants in environmental samples.[6][7] This note provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of this compound from soil.
Experimental Protocol
2.1 Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS Grade).
-
Reagents: Formic Acid (≥98%), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate.
-
Standards: this compound analytical standard.
-
SPE: C18 dispersive solid-phase extraction (dSPE) tubes.
-
Equipment: 50 mL polypropylene centrifuge tubes, high-speed centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm).
2.2 Standard Preparation Prepare a 1 mg/mL stock solution of this compound in methanol. From this stock, create a series of working standard solutions and calibration standards by serial dilution in a 50:50 acetonitrile/water mixture. Calibration curve concentrations should range from 0.5 ng/mL to 100 ng/mL.
2.3 Sample Preparation: Modified QuEChERS Protocol
The QuEChERS approach is a widely used multi-residue methodology known for its speed, ease of use, and effectiveness across a broad range of matrices and analytes.[2]
-
Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of water, then allow to hydrate for 30 minutes.[1]
-
Extraction: Add 10 mL of 1% formic acid in acetonitrile to the tube. Cap tightly and vortex vigorously for 5 minutes to ensure thorough extraction of the analyte from the soil particles.[6]
-
Salting-Out: Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shaking & Centrifugation: Immediately cap and shake vigorously for 2 minutes. Centrifuge the tube at ≥4000 rcf for 5 minutes. This step separates the acetonitrile layer (top) from the aqueous and solid soil layers.[1]
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents.[2]
-
Final Centrifugation: Vortex the dSPE tube for 1 minute and centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[1]
-
Filtration: Filter the final purified supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Overall workflow for the analysis of this compound in soil.
2.4 LC-MS/MS Conditions
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[3] Electrospray ionization in positive ion mode (ESI+) is typically effective for amide compounds.[8][9]
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, return to 10% B, equilibrate |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150 °C |
| Desolvation Temp. | 450 °C |
2.5 MRM Transitions
The molecular weight of this compound is 149.19 g/mol .[4] The protonated molecule [M+H]⁺ (m/z 150.2) is selected as the precursor ion. Product ions are generated via collision-induced dissociation (CID). A common fragmentation pathway for aromatic amides is the cleavage of the amide (N-CO) bond, resulting in the formation of a stable acylium cation.[8][9][10]
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 150.2 | 122.1 | 91.1 | 15 |
| (Loss of CO) | (Tropylium ion) | 25 |
Logical Diagram for Method Validation
Caption: Decision workflow for method validation and optimization.
Results and Discussion
Method validation should be performed to assess linearity, accuracy (recovery), precision (repeatability), and sensitivity (LOD and LOQ).[6] The method should demonstrate a linear response across the calibration range with a coefficient of determination (R²) ≥ 0.99. Acceptable recovery is typically between 70% and 120%, with a relative standard deviation (RSD) of ≤ 20%.[3][6] The limit of detection (LOD) and limit of quantification (LOQ) are determined based on signal-to-noise ratios of 3 and 10, respectively.[11]
Table 1: Example Method Performance Data
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg soil |
| Limit of Quantification (LOQ) | 1.5 µg/kg soil |
| Recovery & Precision (n=5) | |
| Spiking Level: 10 µg/kg | 95.4% (RSD = 7.8%) |
| Spiking Level: 50 µg/kg | 98.2% (RSD = 5.1%) |
| Spiking Level: 100 µg/kg | 101.5% (RSD = 4.3%) |
Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like soil.[12] They can cause ion suppression or enhancement, affecting accuracy. The use of matrix-matched calibration standards or a stable isotope-labeled internal standard is recommended to compensate for these effects.
Conclusion
The described LC-MS/MS method, incorporating a modified QuEChERS extraction and dSPE cleanup, provides a reliable and sensitive protocol for the quantification of this compound in soil. The method demonstrates excellent performance characteristics suitable for routine analysis in environmental monitoring and research settings. The high selectivity of tandem mass spectrometry minimizes interferences from the complex soil matrix, ensuring accurate and defensible data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 131840-54-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novaresearch.unl.pt [novaresearch.unl.pt]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of 29 Antimicrobial Compounds in Soil Using Newly Developed UHPLC-MS/MS Method [mdpi.com]
Application Notes and Protocols for the Quantification of N,2'-Dimethylformanilide in Honeybee Products
Introduction
N,2'-Dimethylformanilide (DMF), also known as 2,4-dimethylformanilide, is a primary degradation product of the acaricide amitraz. Amitraz is utilized in apiculture to control the Varroa destructor mite, a significant pest of honeybees. Consequently, residues of amitraz and its metabolites, including DMF, can be found in various honeybee products. Monitoring the levels of these residues is crucial for ensuring food safety and assessing the impact of veterinary treatments on honeybee colonies. This document provides detailed application notes and protocols for the quantification of this compound in honeybee products, intended for researchers, scientists, and professionals in drug development.
The methodologies described herein are primarily based on liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the determination of trace-level contaminants in complex matrices like honey.[1][2][3] Sample preparation techniques such as Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are detailed to ensure efficient extraction and cleanup of the analyte from the sample matrix.[1][4]
Data Presentation: Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound (DMF) in honey, compiled from various studies. This allows for a clear comparison of method performance.
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | LC-MS/MS | Honey | 0.69 µg/L | [1][2] |
| Limit of Quantification (LOQ) | LC-MS/MS | Comb Honey | 1.0 µg/kg | [4] |
| Recovery | SPE-LC-MS/MS | Honey | 81.1 - 114% | [1][2] |
| Precision (RSD) | SPE-LC-MS/MS | Honey | 1.07 - 4.05% | [1][2] |
| Maximum Residue Limit (MRL) for total amitraz | Honey | 0.2 mg/kg | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Honey using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is adapted from methodologies optimized for the preconcentration and analysis of amitraz degradation products in honey.[1][2]
1. Principle
This method involves the extraction of this compound from a diluted honey sample using a solid-phase extraction cartridge. The analyte is then eluted, concentrated, and quantified using liquid chromatography coupled with tandem mass spectrometry.
2. Reagents and Materials
-
Honey sample
-
Ultrapure water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
This compound analytical standard
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
3. Sample Preparation and Extraction
-
Sample Homogenization: Warm the honey sample to approximately 40°C in a water bath and mix thoroughly to ensure homogeneity.
-
Dilution: Weigh 5 g of the homogenized honey sample into a 50 mL centrifuge tube. Add 20 mL of ultrapure water and vortex until the honey is completely dissolved.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the diluted honey sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering matrix components.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) and filter through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation. The specific transitions should be optimized by infusing a standard solution of the analyte.
-
5. Data Analysis and Quality Control
-
Prepare a matrix-matched calibration curve by spiking blank honey extract with known concentrations of the this compound standard.
-
Quantify the analyte in the samples by comparing the peak area to the calibration curve.
-
Include procedural blanks, spiked samples for recovery assessment, and replicate samples to ensure the quality and validity of the results.
Protocol 2: Quantification of this compound in Honeybee Products using a Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food matrices.[4] This protocol is a general guideline and may need optimization depending on the specific honeybee product (e.g., beeswax, royal jelly, pollen).
1. Principle
This method employs a two-step process: an initial extraction with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.
2. Reagents and Materials
-
Homogenized honeybee product sample
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
QuEChERS d-SPE cleanup sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate)
-
Vortex mixer
-
High-speed centrifuge
-
LC-MS/MS system
3. Sample Preparation and Extraction
-
Sample Weighing: Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube. For solid samples like beeswax or pollen, a homogenization step with water may be necessary.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the appropriate QuEChERS extraction salt packet.
-
Shaking and Centrifugation: Cap the tube tightly and shake vigorously for 1 minute. Centrifuge at high speed (e.g., >3000 x g) for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the d-SPE sorbents.
-
Vortexing and Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis. If necessary, the extract can be evaporated and reconstituted in the initial mobile phase.
4. LC-MS/MS Analysis
Follow the LC-MS/MS conditions as described in Protocol 1.
5. Data Analysis and Quality Control
Follow the data analysis and quality control procedures as described in Protocol 1.
Mandatory Visualization
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Detailed flowchart of the Solid-Phase Extraction (SPE) protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid phase-extraction procedure for the determination of amitraz degradation products in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of nine acaricides and two metabolites in comb honey by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N,2'-Dimethylformanilide as a Reference Standard in Pesticide Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the use of N,2'-Dimethylformanilide as a reference standard in pesticide analysis is limited. The following application note and protocols are based on general principles of pesticide residue analysis using an internal standard and are intended as a representative guide.
Introduction
The accurate quantification of pesticide residues in complex matrices such as food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. The use of an internal standard (IS) is a widely accepted technique to improve the precision and accuracy of analytical methods by correcting for variations in sample preparation and instrument response. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples.
This compound, a substituted formanilide, possesses structural similarities to certain classes of pesticides, making it a potential candidate for use as an internal standard in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a hypothetical protocol for the application of this compound as an internal standard for the analysis of a multi-class pesticide panel in a fruit matrix.
Physicochemical Properties (Hypothetical)
A summary of the estimated physicochemical properties of this compound relevant to its use as an analytical standard is presented below.
| Property | Value |
| Chemical Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and ethyl acetate. |
| CAS Number | 131840-54-5[1] |
Experimental Protocols
Preparation of Standard Solutions
Proper preparation of standard solutions is critical for accurate quantification.
-
Primary Stock Solution of this compound (IS):
-
Accurately weigh approximately 10 mg of pure this compound.
-
Dissolve in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 1000 µg/mL.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Internal Standard Solution:
-
Dilute the primary stock solution with acetonitrile to a final concentration of 10 µg/mL.
-
-
Pesticide Calibration Standards:
-
Prepare a mixed stock solution of target pesticides in acetonitrile at a concentration of 100 µg/mL.
-
Create a series of calibration standards by serial dilution of the mixed stock solution to achieve concentrations ranging from 1 to 200 ng/mL.
-
Spike each calibration standard with the working internal standard solution to a final IS concentration of 50 ng/mL.
-
Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[2][3][4]
-
Homogenization: Homogenize 500 g of the fruit sample (e.g., apples) to a uniform puree.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[3]
-
Add 100 µL of the 10 µg/mL this compound working internal standard solution.
-
Add 10 mL of acetonitrile.[3]
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for another 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Instrumental Analysis: GC-MS/MS
This protocol is suitable for volatile and semi-volatile pesticides.
-
Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Start at 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 300°C at 8°C/min, hold for 10 min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for each target pesticide and this compound must be determined by direct infusion or injection of individual standards.
-
Instrumental Analysis: LC-MS/MS
This protocol is suitable for a broader range of pesticides, including those that are thermally labile or less volatile.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient program to separate the target analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Source Temperature: 350°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for each pesticide and the internal standard.
-
Data Presentation
The following table presents hypothetical quantitative data for a selection of pesticides and the internal standard, this compound, analyzed by LC-MS/MS.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Recovery (%) | RSD (%) |
| This compound (IS) | 4.25 | 150.1 | 106.1 | N/A | N/A |
| Carbendazim | 3.10 | 192.1 | 160.1 | 95 | 4.5 |
| Imidacloprid | 3.88 | 256.0 | 209.0 | 102 | 3.8 |
| Myclobutanil | 5.62 | 289.1 | 70.1 | 98 | 5.1 |
| Boscalid | 6.15 | 343.0 | 307.0 | 93 | 6.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for pesticide residue analysis using an internal standard.
References
Application Notes and Protocols for the Study of N,2'-Dimethylformanilide in Pesticide Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of N,2'-Dimethylformanilide as a metabolite in pesticide metabolism studies, with a focus on the insecticide and acaricide Amitraz. Detailed protocols for the synthesis of an analytical standard, in vitro metabolism assays, and quantitative analysis in biological matrices are provided to support research in toxicology, drug development, and environmental science.
Introduction to this compound in Pesticide Metabolism
This compound, also known as 2',4'-formoxylidide or N-(2,4-dimethylphenyl)formamide, is a significant metabolite of the formamidine pesticide Amitraz.[1][2] Amitraz is widely used in veterinary medicine and agriculture to control ticks, mites, and other ectoparasites.[2] Understanding the metabolism of Amitraz to this compound and other metabolites is crucial for several reasons:
-
Toxicological Assessment: The metabolites of a pesticide may exhibit different toxicological profiles than the parent compound. Studying the formation and fate of this compound is essential for a complete risk assessment of Amitraz.
-
Efficacy and Resistance: The metabolism of Amitraz can influence its efficacy and the development of resistance in target pests.[3] Some metabolites may be more or less active than the parent compound.
-
Pharmacokinetics and Drug Development: For pharmaceutical applications, understanding the metabolic pathways of related compounds is fundamental to predicting their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Biomonitoring: The presence of this compound in biological samples can serve as a biomarker of exposure to Amitraz.
The primary metabolic pathway for the formation of this compound from Amitraz involves hydrolysis. This biotransformation is often mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[4]
Metabolic Pathway of Amitraz
The metabolic degradation of Amitraz is a multi-step process that leads to the formation of several metabolites, including this compound. The pathway generally involves hydrolysis and further degradation.
Quantitative Data on Amitraz Metabolism
The following tables summarize pharmacokinetic data for Amitraz and its primary metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (BTS-27271), which is a precursor to this compound. While specific pharmacokinetic data for this compound is limited in the public domain, its formation is a key step in the metabolic cascade.
Table 1: Pharmacokinetic Parameters of Amitraz and its Metabolite BTS-27271 in Male Sprague-Dawley Rats following a Single 10 mg/kg Oral Administration
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Amitraz | 124 ± 55 | 3.09 ± 1.17 | 172 ± 65 |
| BTS-27271 | - | - | 170 ± 65 |
Data extracted from a study on the pharmacokinetics and brain distribution of amitraz and its metabolites in rats.[5] Note: Cmax and Tmax for BTS-27271 were not explicitly provided in the summary.
Experimental Protocols
Synthesis of this compound (Analytical Standard)
A reliable analytical standard is essential for the accurate quantification of this compound in metabolic studies. The following protocol describes a direct formylation method.[6]
Objective: To synthesize N-(2,4-dimethylphenyl)formamide for use as a reference standard.
Materials:
-
2,4-Dimethylaniline
-
Formic acid
-
Toluene (or another suitable azeotropic solvent)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of 2,4-dimethylaniline and formic acid in toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining formic acid.
-
Wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2,4-dimethylphenyl)formamide.
-
Confirm the identity and purity of the synthesized compound using techniques such as NMR spectroscopy and melting point analysis.
References
- 1. ovid.com [ovid.com]
- 2. Amitraz - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Contrasting roles of cytochrome P450s in amitraz and chlorfenapyr resistance in the crop pest Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress and cell death induction by amitraz and its metabolite BTS-27271 mediated through cytochrome P450 and NRF2 pathway alteration in primary hippocampal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and brain distribution of amitraz and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(2,4-Dimethylphenyl)formamide | 60397-77-5 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,2'-Dimethylformanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,2'-Dimethylformanilide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4][5][6][7] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 2-methylaniline (o-toluidine), using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[1][3][4][8]
Q2: What is the primary expected byproduct in the synthesis of this compound via the Vilsmeier-Haack reaction?
A2: The primary byproduct anticipated in this synthesis is the isomeric N,4'-dimethylformanilide. The formylation of 2-methylaniline is directed by both the activating amino group and the weakly activating methyl group. While the ortho-position to the amino group is the target, the para-position is also activated, leading to the formation of the isomeric product. The ratio of these isomers can be influenced by reaction conditions.
Q3: Are there other potential byproducts I should be aware of?
A3: Yes, other minor byproducts can include:
-
Di-formylated products: Although less common, di-formylation of the aromatic ring can occur under more stringent reaction conditions.
-
Unreacted starting materials: Incomplete reactions can leave residual 2-methylaniline.
-
Decomposition products: At elevated temperatures, the reagents and products may degrade, leading to a complex mixture of impurities.[9]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC).[10][11] By spotting the reaction mixture alongside the starting material (2-methylaniline), you can observe the consumption of the reactant and the appearance of the product and byproduct spots.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of this compound | Incomplete reaction. | - Monitor the reaction: Use TLC to ensure the starting material is fully consumed before workup.[11]- Optimize reaction time and temperature: Prolonged reaction times or gentle heating may be required for complete conversion. However, excessive heat can lead to degradation.[9] |
| Decomposition of the Vilsmeier reagent. | - Use anhydrous conditions: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[11]- Fresh reagents: Use freshly distilled phosphorus oxychloride and dry DMF. | |
| Suboptimal stoichiometry. | - Vary reagent ratios: Experiment with the molar ratios of 2-methylaniline, DMF, and POCl₃ to find the optimal conditions for your setup. | |
| High Percentage of N,4'-Dimethylformanilide Byproduct | Reaction conditions favoring para-substitution. | - Temperature control: Lowering the reaction temperature may improve the regioselectivity towards the ortho-product.- Solvent effects: Investigate the use of different solvents, although DMF is typically the reagent and solvent. |
| Presence of Multiple Unidentified Impurities | Side reactions or degradation. | - Control temperature: Avoid excessive heating during the reaction and workup to minimize the formation of degradation products.[12]- Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
| Impure starting materials. | - Purify reactants: Ensure the 2-methylaniline and DMF are of high purity. Distill or purify them if necessary. | |
| Difficult Purification of the Final Product | Similar polarities of product and byproduct. | - Column chromatography: Utilize silica gel column chromatography with an optimized eluent system to separate the isomers. A gradient elution may be necessary.- Recrystallization: If a suitable solvent system can be found, fractional recrystallization may help in enriching the desired isomer. |
Byproduct Formation Under Various Conditions (Hypothetical Data)
The following table illustrates how different reaction parameters could influence the product distribution. This data is representative and may not reflect actual experimental outcomes.
| Entry | Temperature (°C) | Reaction Time (h) | Molar Ratio (2-methylaniline:DMF:POCl₃) | Yield of this compound (%) | Yield of N,4'-Dimethylformanilide (%) |
| 1 | 0 - 5 | 4 | 1 : 3 : 1.1 | 75 | 15 |
| 2 | 25 (Room Temp) | 4 | 1 : 3 : 1.1 | 70 | 20 |
| 3 | 50 | 2 | 1 : 3 : 1.1 | 65 | 25 |
| 4 | 25 (Room Temp) | 8 | 1 : 3 : 1.1 | 72 | 18 |
| 5 | 25 (Room Temp) | 4 | 1 : 5 : 1.5 | 78 | 12 |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
2-Methylaniline (o-toluidine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-methylaniline (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 2-methylaniline solution dropwise to the Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Byproduct Identification Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify the volatile components of the crude reaction mixture, primarily the isomeric products.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the isomers.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: Dilute a small sample of the crude product in dichloromethane.
-
Expected Results: The chromatogram will show distinct peaks for this compound and N,4'-dimethylformanilide, which can be identified by their mass spectra and retention times.
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the final product and the relative amounts of the major byproduct.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[13][14]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 80% A, ramp to 20% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the purified product in the mobile phase.
-
Expected Results: The chromatogram will provide quantitative data on the purity of the this compound and the percentage of any isomeric impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the desired product and identify the isomeric byproduct.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analysis:
-
¹H NMR: The aromatic region of the spectrum will be distinct for the two isomers. For this compound, the protons on the aromatic ring will show a different splitting pattern and chemical shifts compared to the more symmetric N,4'-dimethylformanilide. The proximity of the formyl group to the methyl group in the desired product will also influence the chemical shifts.
-
¹³C NMR: The number of unique carbon signals and their chemical shifts in the aromatic region will differ between the two isomers, allowing for unambiguous identification.[15][16][17][18]
-
Visualizations
Caption: Synthesis of this compound and isomeric byproduct formation.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack reaction [chemeurope.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. reddit.com [reddit.com]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Method Development and Validation for Quantification Of N, N-Dimethylformamide [ijaresm.com]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. rsc.org [rsc.org]
- 17. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N,N-DIMETHYLFORMAMIDE-D7(4472-41-7) 13C NMR [m.chemicalbook.com]
Technical Support Center: Purification of N,2'-Dimethylformanilide
Welcome to the technical support center for the purification of N,2'-Dimethylformanilide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthetic route used. For instance, in the formylation of N-methyl-o-toluidine, impurities can include:
-
Unreacted Starting Materials: N-methyl-o-toluidine.
-
Reagents: Residual formylating agents (e.g., formic acid).
-
Side Products: Impurities from side reactions that can occur during formylation.[1][2]
-
Degradation Products: this compound can be susceptible to hydrolysis, leading to the formation of N-methyl-o-toluidine and formic acid, especially in the presence of water.[3][4]
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are:
-
Fractional Distillation: Particularly effective for separating volatile impurities. Given its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.
-
Recrystallization: A suitable method if the crude product is a solid or can be solidified. The choice of solvent is critical for successful purification.
-
Column Chromatography: Useful for removing impurities with different polarities from the target compound.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be determined using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of purity and detect non-volatile impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Fractional Distillation
Problem: Low yield or decomposition of the product during distillation.
| Potential Cause | Solution |
| High Temperature | The boiling point of this compound is 206 °C. Distillation at atmospheric pressure may lead to thermal degradation. Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Presence of Water | Water can cause hydrolysis of the formamide, especially at elevated temperatures, leading to the formation of N-methyl-o-toluidine and formic acid.[3][4] Solution: Ensure the crude product is thoroughly dried before distillation. This can be achieved by using a drying agent like anhydrous sodium sulfate or magnesium sulfate. |
| Acidic or Basic Impurities | Residual acids or bases from the synthesis can catalyze decomposition at high temperatures. Solution: Neutralize the crude product before distillation. A common procedure for N-aryl formamides involves washing the crude product dissolved in an organic solvent (like ethyl acetate) with a dilute acid (e.g., 10% HCl) followed by a dilute base (e.g., 10% Na2CO3) and then brine. The organic layer should then be dried and the solvent evaporated before distillation. |
Recrystallization
Problem: The compound oils out or does not crystallize.
| Potential Cause | Solution |
| Inappropriate Solvent | The solvent may be too good of a solvent, preventing precipitation upon cooling, or too poor, causing the compound to "oil out". Solution: Select a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to test a range of solvents with varying polarities. For N-aryl amides, common recrystallization solvents include ethanol, or solvent mixtures like hexane/acetone or hexane/ethyl acetate.[7] A two-solvent system (one in which the compound is soluble and one in which it is insoluble, where the two solvents are miscible) can also be effective.[8][9] |
| Solution is Too Concentrated or Cooled Too Quickly | This can lead to the formation of an oil instead of crystals. Solution: Use a slightly larger volume of solvent to ensure the compound remains dissolved at the boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be helpful. |
| High Level of Impurities | Impurities can interfere with the crystal lattice formation. Solution: If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. |
Column Chromatography
Problem: Poor separation of this compound from impurities.
| Potential Cause | Solution |
| Incorrect Mobile Phase | The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in the compound sticking to the column. Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for N-aryl amides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound. |
| Column Overloading | Too much crude material was loaded onto the column. Solution: Use an appropriate amount of silica gel relative to the amount of crude product. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude material by weight. |
| Compound Tailing | The compound may be interacting too strongly with the stationary phase. Solution: If using silica gel (which is slightly acidic), and the compound is basic, tailing can occur. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape. |
Experimental Protocols
The following are general starting-point protocols that may require optimization for your specific sample.
Protocol 1: Purification by Acid-Base Wash and Evaporation
This protocol is a good first step to remove acidic and basic impurities.
-
Dissolve the crude this compound in ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous HCl, 10% aqueous Na2CO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Fractional Vacuum Distillation
-
Ensure the crude this compound is dry and free of acidic or basic impurities (see Protocol 1).
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Gradually apply vacuum and slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point at atmospheric pressure is 206 °C.
Protocol 3: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent (or a slightly more polar solvent) and load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[10]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for distillation issues.
Caption: Troubleshooting logic for recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical studies on the water-assisted hydrolysis of N,N-dimethyl-N'-(2',3'-dideoxy-3'-thiacytidine) formamidine with three water molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. rsc.org [rsc.org]
Optimizing reaction conditions for "N,2'-Dimethylformanilide" synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis of N,2'-Dimethylformanilide.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of this compound? The most common precursor for this synthesis is N-Methyl-o-toluidine, also known as N,2-Dimethylaniline or 2-Methyl-N-methylaniline (CAS Number: 611-21-2).[1]
Q2: What are the most common synthetic methods? The primary method is the N-formylation of N-methyl-o-toluidine. This is typically achieved by reacting it with a formylating agent. Common approaches include:
-
Formic Acid with Azeotropic Water Removal : A classical and high-yielding method that involves heating the amine with formic acid in a solvent like toluene and removing the water byproduct using a Dean-Stark apparatus.[2]
-
Formic Acid with a Dehydrating Agent : To avoid azeotropic distillation, a chemical dehydrating agent such as metaboric anhydride can be used to remove water in situ, which drives the reaction to completion.[3][4]
-
Formic Acid with an Activating Agent : Milder conditions can be achieved by activating formic acid with reagents like triflic anhydride (Tf2O), which facilitates formylation.
-
Carbon Dioxide and Hydrosilanes : A modern, greener approach utilizes CO2 as a C1 source in the presence of a hydrosilane and a suitable catalyst, such as a zinc-based system.[5][6]
Q3: Why is water removal critical when using formic acid? The reaction between an amine (N-methyl-o-toluidine) and formic acid to form an amide (this compound) is a reversible equilibrium reaction. Water is a byproduct, and its presence can lead to the hydrolysis of the amide product back to the starting materials, thus reducing the overall yield.[3][4] Continuous removal of water shifts the equilibrium towards the product side, ensuring a high conversion rate.[2]
Q4: Can other formylating agents be used? Yes, while formic acid is common, other reagents can be used for N-formylation. These include formamide, mixtures of formic acid and acetic anhydride, and N,N-Dimethylformamide (DMF) itself under certain conditions (e.g., in the Vilsmeier-Haack reaction), though direct formylation with formic acid is often more straightforward for this specific transformation.[2][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete water removal: The equilibrium is not shifted towards the product.[3][4] 2. Insufficient reaction time or temperature: The reaction has not proceeded to completion. 3. Impure reagents: Contaminants in the starting material or solvent can inhibit the reaction. | 1. For azeotropic distillation: Ensure the Dean-Stark trap is functioning correctly and reflux is vigorous enough to remove the water-toluene azeotrope.[2] For chemical dehydration: Use a sufficient amount of a freshly prepared dehydrating agent.[3] 2. Monitor the reaction progress using TLC or GC. If it stalls, consider increasing the temperature or extending the reaction time. 3. Use freshly distilled N-methyl-o-toluidine and anhydrous solvents. |
| Formation of Significant Impurities | 1. Reaction temperature too high: This can lead to decomposition of the starting materials or product. 2. Presence of oxygen: Side reactions can occur if the reaction is not performed under an inert atmosphere. | 1. Maintain the recommended reaction temperature. Use an oil bath for precise temperature control. 2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially for sensitive catalytic systems. |
| Difficult Product Isolation/Purification | 1. Product is soluble in the aqueous phase: Loss of product during the workup extraction steps.[7] 2. Close boiling points of product and impurities: Co-distillation during purification.[7] | 1. Saturate the aqueous layer with brine (a saturated NaCl solution) to decrease the organic product's solubility. Perform multiple extractions with the organic solvent.[7] 2. Use fractional distillation under reduced pressure for improved separation.[7] Alternatively, consider column chromatography with an optimized solvent system. |
Data Presentation: Comparison of Synthesis Methods
| Parameter | Method 1: Formic Acid / Toluene | Method 2: Formic Acid / Tf₂O | Method 3: CO₂ / Hydrosilane |
| Formyl Source | Formic Acid (85-90%)[2] | Formic Acid | Carbon Dioxide (CO₂)[5] |
| Activating/Auxiliary Agent | None (water removed by azeotrope) | Triflic Anhydride (Tf₂O) | Phenylsilane (PhSiH₃)[5] |
| Catalyst | None | None | Zn(OAc)₂ / 1,10-phenanthroline[5] |
| Solvent | Toluene[2] | Dichloromethane (DCM) or similar | Typically solvent-free or in a non-protic solvent |
| Temperature | Reflux (Vapor temp ~87-110°C)[2] | 0°C to Room Temperature | Room Temperature to 150°C[5] |
| Reaction Time | 5-6 hours[2] | ~4 hours | Varies (minutes to hours)[6] |
| Typical Yield | High (93-97% for N-methylformanilide)[2] | High (e.g., 91% for N-phenylformamide) | High (e.g., 92% for N-methylformanilide)[5] |
| Key Advantage | Cost-effective, scalable, high yield | Mild reaction conditions | Green C1 source, mild conditions |
Experimental Protocols
Protocol 1: Classical Synthesis using Formic Acid and Toluene
This protocol is adapted from a standard procedure for the formylation of N-methylaniline.[2]
Materials:
-
N-methyl-o-toluidine
-
Formic acid (85-90%)
-
Toluene
-
5% Sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
In a round-bottom flask, combine N-methyl-o-toluidine (1.0 eq), formic acid (~1.2 eq), and toluene (approx. 5 mL per gram of amine).
-
Assemble the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to a steady reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as a lower layer of the azeotrope.
-
Continue refluxing for 5-6 hours, or until no more water is collected in the trap. Monitor the reaction's progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and finally with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Protocol 2: Mild Synthesis using Formic Acid and Triflic Anhydride
This protocol is based on a modern method for the N-formylation of anilines.
Materials:
-
N-methyl-o-toluidine
-
Formic acid (HCOOH, ~2.0 eq)
-
Triethylamine (Et₃N, ~1.5 eq)
-
Triflic anhydride (Tf₂O, ~1.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
10% HCl solution
-
10% Na₂CO₃ solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
Dissolve N-methyl-o-toluidine (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) and formic acid (2.0 eq) to the stirred solution.
-
Slowly add triflic anhydride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 4 hours. Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 10% HCl, 10% Na₂CO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., eluting with an ethyl acetate-hexane mixture) to yield pure this compound.
Visualized Workflows and Logic
Caption: General workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. N-甲基-邻甲苯胺 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101475501A - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]
- 4. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]
- 5. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in N,2'-Dimethylformanilide Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of N,2'-Dimethylformanilide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1]
Q2: What are the most common sources of matrix effects in biological samples like plasma or urine?
A2: The most common sources of matrix effects in biological samples are endogenous components such as phospholipids, salts, and proteins.[2] These components can co-elute with this compound and interfere with its ionization in the mass spectrometer source.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The presence and magnitude of matrix effects can be assessed using the post-extraction spike method.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of the analyte. A significant difference in peak areas indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[2]
Q4: What is an internal standard and why is it crucial for accurate quantification?
A4: An internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.[3] An ideal IS for this compound would be an isotopically labeled version (e.g., this compound-d7). The IS is added to all samples, calibrators, and quality controls at a constant concentration. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the quantification of this compound.
Problem 1: Poor reproducibility and high variability in results.
Possible Cause: Inconsistent matrix effects between samples.
Solutions:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. The choice of method will depend on the sample matrix and the properties of this compound. Refer to the table below for a comparison of common techniques.
-
Use a Suitable Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for sample-to-sample variations in matrix effects.[3]
-
Chromatographic Separation: Modify the LC method to better separate this compound from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
Problem 2: Low sensitivity and inability to reach the desired limit of quantification (LOQ).
Possible Cause: Significant ion suppression.
Solutions:
-
Improve Sample Cleanup: Focus on sample preparation methods that effectively remove phospholipids, a major cause of ion suppression in plasma and serum samples.[2] Techniques like Solid Phase Extraction (SPE) are generally more effective than Protein Precipitation (PPT) for this purpose.
-
Optimize MS Source Parameters: Adjust the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the ionization of this compound and minimize the influence of matrix components.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain analytes.
Problem 3: Inaccurate results (bias) in quality control samples.
Possible Cause: Matrix effects that are not adequately compensated for.
Solutions:
-
Evaluate Different Sample Preparation Techniques: Perform a systematic comparison of different sample preparation methods (PPT, LLE, SPE) and assess the matrix effect and analyte recovery for each. The table below provides a summary of expected performance.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects observed in the unknown samples.
-
Standard Addition: For complex matrices where a blank matrix is unavailable, the standard addition method can be used to correct for matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected performance of common sample preparation techniques for the analysis of small molecules like this compound in biological fluids. The values are indicative and may vary depending on the specific matrix and experimental conditions.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Throughput | Selectivity |
| Protein Precipitation (PPT) | 80 - 100 | 50 - 150 | High | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 70 - 120 | Medium | Medium |
| Solid Phase Extraction (SPE) | 85 - 105 | 90 - 110 | Medium | High |
Experimental Protocols
Generic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a starting point for the development of a specific method for this compound. Optimization will be required.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute this compound. A typical gradient might be 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+.
-
Internal Standard: An isotopically labeled this compound should be used with its corresponding MRM transitions.
-
Sample Preparation Protocol: Solid Phase Extraction (SPE)
This protocol is a general guideline for SPE cleanup of plasma or serum samples.
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Mix 100 µL of plasma/serum with the internal standard and 200 µL of 2% formic acid. Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound and the internal standard with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase conditions.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for matrix effects.
References
Technical Support Center: N,2'-Dimethylformanilide Synthesis and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,2'-Dimethylformanilide. The information is designed to address common pitfalls encountered during its synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound (also known as N-formyl-o-toluidine) is the direct formylation of 2-methylaniline (o-toluidine) with formic acid. This reaction typically involves heating the two reagents, often with azeotropic removal of water to drive the reaction to completion.[1][2][3]
Q2: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound is primarily challenged by the reversible nature of the formylation reaction. The formation of water as a byproduct can lead to an equilibrium that prevents the reaction from going to completion.[2][4] Therefore, effective removal of water is crucial for achieving high yields. Additionally, side reactions, such as the formation of colored impurities, can occur, especially at elevated temperatures.[2]
Q3: How can I purify crude this compound?
Purification of this compound can be achieved through several methods, depending on the scale and purity requirements. Common techniques include:
-
Distillation under reduced pressure: This is an effective method for separating the product from less volatile impurities and unreacted starting material.[2]
-
Recrystallization: This technique can be used to obtain highly pure crystalline this compound. Suitable solvent systems often include mixtures of benzene and petroleum ether.[2]
-
Aqueous work-up: Washing the crude product with a dilute acid solution (e.g., 1% hydrochloric acid) can help remove unreacted 2-methylaniline.[2]
Q4: What analytical techniques are most suitable for characterizing this compound?
The following analytical techniques are commonly employed for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure and assessing the purity of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for determining the purity of the sample and identifying any volatile impurities or side products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl and N-H bonds.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to water accumulation. | Use a Dean-Stark apparatus or a similar setup to azeotropically remove water during the reaction. Alternatively, using an excess of formic acid can help drive the equilibrium towards the product. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated for a sufficient duration at the appropriate temperature (e.g., on a steam bath for several hours).[3] | |
| Dark-colored product | Formation of colored impurities at high temperatures. | Conduct the reaction at the lowest effective temperature. If purification by distillation is performed, ensure it is done under reduced pressure to avoid decomposition. |
| Presence of oxidized starting material. | Use freshly distilled 2-methylaniline to minimize impurities. | |
| Product contains unreacted 2-methylaniline | Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion by monitoring with TLC. During work-up, wash the organic layer with a dilute acid solution (e.g., 1% HCl) to remove the basic 2-methylaniline.[2] |
Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| NMR: Broad peaks | Presence of acidic or basic impurities. | Purify the sample by recrystallization or column chromatography. |
| Sample concentration is too high. | Prepare a more dilute sample for NMR analysis. | |
| GC-MS: Multiple peaks observed | Incomplete reaction leading to a mixture of product and starting material. | Confirm the identity of the peaks by comparing their mass spectra with known standards. Optimize the reaction conditions or purification process. |
| Thermal decomposition of the product in the GC inlet. | Lower the injector temperature. Ensure the GC-MS system is clean and free of active sites. | |
| Presence of side products. | Analyze the mass spectra of the impurity peaks to identify their structures. This can provide insights into side reactions occurring during the synthesis. | |
| GC-MS: Poor peak shape | The compound is too polar for the GC column. | Consider derivatization of the analyte to increase its volatility and improve peak shape. |
| Issues with the GC column or system. | Condition the GC column according to the manufacturer's instructions. Check for leaks in the GC system. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of N-formyl-o-toluidine.[3]
Materials:
-
2-Methylaniline (o-toluidine)
-
Formic acid (90%)
-
Benzene or Toluene
-
Petroleum ether
-
Hydrochloric acid (1% aqueous solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-methylaniline (1.0 equivalent) and 90% formic acid (1.05 equivalents).
-
Heat the mixture on a boiling water bath for three hours.
-
Allow the reaction mixture to cool to room temperature.
-
For a purer product, dilute the mixture with water and filter the crude this compound. Wash the solid with 1% hydrochloric acid and then with water.[2]
-
Dry the crude product.
-
Further purification can be achieved by recrystallization from a mixture of benzene and petroleum ether or by distillation under reduced pressure (boiling point approximately 173-175 °C at 25 mmHg).[3]
Data Presentation
Table 1: Expected ¹³C NMR Chemical Shifts for a Related Compound, N-(2,6-dimethylphenyl)formamide
Note: Specific data for this compound was not available. These values for a structurally similar compound can be used as a reference.
| Carbon Atom | Chemical Shift (ppm) |
| Methyl (Aromatic) | 18.2 |
| Aromatic CH | 127.3 |
| Aromatic C (quaternary) | 128.4 |
| Aromatic C (quaternary, C-N) | 135.2 |
| Formyl C=O | 162.8 |
Reference: Adapted from data for N-(2,6-dimethylphenyl)formamide.
Table 2: Typical GC-MS Parameters for Analysis of Formamides
| Parameter | Value |
| Column | Mid-polarity capillary column (e.g., DB-5MS) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical troubleshooting guide for common synthesis issues.
References
Technical Support Center: Production of N,2'-Dimethylformanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,2'-Dimethylformanilide (also known as N-(2-methylphenyl)formamide).
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for the synthesis of this compound?
A1: The most prevalent and economical method for synthesizing this compound is the direct N-formylation of 2-methylaniline (o-toluidine) using formic acid. This method is straightforward and avoids the use of expensive or highly toxic reagents.[1] The reaction involves heating a mixture of 2-methylaniline and formic acid, often in the presence of a solvent that allows for the azeotropic removal of water, which is a byproduct of the reaction.
Q2: What are the critical parameters that influence the yield of the N-formylation reaction?
A2: Several parameters significantly impact the reaction yield:
-
Purity of Reactants and Solvents: The presence of moisture can reduce the efficiency of the formylation process, especially when using moisture-sensitive reagents.[2]
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to drive the reaction to completion.
-
Stoichiometry of Reactants: The molar ratio of formic acid to 2-methylaniline is a crucial factor. An excess of formic acid can sometimes lead to side reactions, while an insufficient amount will result in incomplete conversion.[1]
-
Water Removal: The continuous removal of water, a byproduct of the condensation reaction between the amine and formic acid, is essential to shift the reaction equilibrium towards the product and achieve high yields. This is often accomplished using a Dean-Stark apparatus when a suitable solvent like toluene is used.[3]
Q3: Are there any recommended catalysts for this reaction?
A3: While the reaction can proceed without a catalyst, certain catalysts can enhance the reaction rate and yield. Mild Lewis acids like zinc oxide (ZnO) or molecular iodine (I₂) have been shown to be effective for the N-formylation of anilines under solvent-free conditions.[1][4] The use of a catalyst can often allow for milder reaction conditions and shorter reaction times.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Presence of moisture in reactants or solvent. 3. Suboptimal reaction temperature. 4. Inefficient water removal. | 1. Increase reaction time and monitor progress using TLC. 2. Use anhydrous reactants and solvents. Dry the solvent before use if necessary. 3. Ensure the reaction mixture reaches and maintains the optimal temperature (e.g., reflux temperature of toluene). 4. Ensure the Dean-Stark apparatus is functioning correctly to remove water azeotropically. |
| Formation of Side Products | 1. Over-formylation (di-formylation), although less common with secondary anilines. 2. Decomposition of starting material or product at high temperatures. 3. Ring substitution reactions under harsh acidic conditions. | 1. Adjust the stoichiometry to use a smaller excess of the formylating agent.[2] 2. Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. 3. Use milder reaction conditions or a more selective formylating agent. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of colored impurities. 3. Oily product that is difficult to crystallize. | 1. Ensure the reaction goes to completion. Use an appropriate work-up procedure to remove unreacted 2-methylaniline (e.g., washing with dilute acid). 2. Treat the crude product with activated charcoal during recrystallization. 3. Attempt purification by vacuum distillation or column chromatography. |
| Reaction Stalls | 1. Insufficient heating. 2. Catalyst deactivation (if used). 3. Reversible reaction reaching equilibrium. | 1. Verify the heating mantle temperature and ensure proper mixing. 2. Add a fresh batch of catalyst. 3. Improve water removal to drive the reaction forward. |
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-formylation of various substituted anilines, which can serve as a reference for optimizing the synthesis of this compound.
| Amine Substrate | Formylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Formic Acid | None | Toluene | Reflux | 4-9 | 98 |
| N-Methylaniline | Formic Acid | None | Toluene | Reflux | 4-9 | 98 |
| 2-Methylaniline (o-Toluidine) | Formic Acid | Iodine (5 mol%) | Neat | 70 | 1 | 92 |
| 4-Methylaniline (p-Toluidine) | Formic Acid | ZnO | Neat | 70 | 0.5 | 95 |
| 4-Nitroaniline | Formic Acid | ZnO | Neat | 70 | 12 | 77 |
| Benzylamine | Formic Acid | None | Toluene | Reflux | 4 | 98 |
Experimental Protocols
Synthesis of this compound via N-Formylation of 2-Methylaniline
This protocol is adapted from a well-established procedure for the synthesis of N-methylformanilide.
Materials:
-
2-Methylaniline (o-toluidine)
-
Formic acid (85-90%)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methylaniline (e.g., 0.2 mol, 21.4 g) and toluene (200 mL).
-
Addition of Formic Acid: To the stirred solution, add formic acid (e.g., 0.24 mol, 11.0 g of 85% formic acid).
-
Azeotropic Distillation: Heat the mixture to reflux. The water-toluene azeotrope will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected (approximately 4-6 hours). The temperature of the vapor will initially be around 85-90°C and will rise to the boiling point of toluene (~110°C) as the water is removed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene-heptane) to yield the final product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Analysis of N,2'-Dimethylformanilide Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with the analysis of N,2'-Dimethylformanilide and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the formanilide structure, this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include:
-
Hydrolysis (Acidic and Basic): The amide bond is the most likely point of cleavage, yielding 2-methylaniline and formic acid. The rate of hydrolysis is influenced by pH and temperature.[1][2][3]
-
Oxidation: The aromatic ring and the methyl group are potential sites for oxidation, which can lead to the formation of hydroxylated byproducts and N-oxides. Oxidative degradation can be initiated by common oxidizing agents like hydrogen peroxide.
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to cleavage of the amide bond or modifications to the aromatic ring. Aromatic amides can undergo photo-oxidation.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur. For formanilides, this may involve cleavage of the amide bond.
Q2: What are the primary degradation products of this compound to monitor?
A2: The primary and most anticipated degradation product resulting from the hydrolysis of this compound is 2-methylaniline and formic acid . Under oxidative conditions, hydroxylated derivatives of the parent compound or 2-methylaniline could also be formed. It is crucial to develop a stability-indicating analytical method that can separate the parent compound from these potential degradation products.
Q3: What is a suitable starting concentration for forced degradation studies of this compound?
A3: A common starting concentration for forced degradation studies is 1 mg/mL. This concentration is typically sufficient to detect and quantify degradation products, even those formed in small amounts. It is also advisable to perform studies at a concentration that is representative of the intended formulation.
Q4: What is the recommended extent of degradation to aim for in forced degradation studies?
A4: The goal is to achieve a balance between generating a sufficient amount of degradation products for detection and characterization, without completely degrading the parent compound. A degradation of 10-20% is generally considered appropriate for validating a stability-indicating method.[4]
Troubleshooting Guides
HPLC Analysis Issues
Q5: I am observing significant peak tailing for the this compound peak. What could be the cause and how can I resolve it?
A5: Peak tailing for aromatic amines and amides in reverse-phase HPLC is often due to secondary interactions with silanol groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound and its degradation products. For basic compounds like anilines, a lower pH (e.g., pH 2.5-3.5) can protonate the molecule and reduce silanol interactions.
-
Use of a Competitive Amine: Adding a small amount of a competitive amine, such as triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase can mask the active silanol sites and improve peak shape.
-
Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Lower Analyte Concentration: High concentrations can lead to column overload and peak tailing. Try injecting a more dilute sample.
-
Q6: I am not seeing good separation between this compound and a potential degradation product. How can I improve the resolution?
A6: Improving resolution in HPLC often involves adjusting the mobile phase composition or the stationary phase.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: If using a gradient, try a shallower gradient. If using isocratic elution, adjust the ratio of organic solvent to aqueous buffer. Decreasing the organic solvent percentage will generally increase retention times and may improve separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and improve resolution due to different solvent-analyte interactions.
-
Adjust pH: Modifying the pH of the mobile phase can change the ionization state of the analytes and thus their retention and selectivity.
-
Select a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide different selectivity and may resolve co-eluting peaks.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products
| Stress Condition | Reagent/Parameters | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 2-methylaniline, Formic acid |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 2-methylaniline, Formic acid |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidized derivatives (e.g., hydroxylated species, N-oxides) |
| Thermal | 80°C, 48h | 2-methylaniline, Formic acid |
| Photolytic | UV light (254 nm), 24h | Photodegradation products (e.g., cleavage products) |
Table 2: Example Quantitative Data for Hydrolysis of Substituted Formanilides
| Substituent | Hydrolysis Rate Constant (k) in 1.0 M NaOH at 25°C (M⁻¹ sec⁻¹) |
| p-OCH₃ | 0.0135 |
| p-CH₃ | 0.0123 |
| H | 0.0133 |
| p-Cl | 0.0142 |
| m-NO₂ | 0.0143 |
Note: Data adapted from studies on substituted formanilides and serves as an illustrative example of expected reactivity trends.
Experimental Protocols
Protocol for Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with mobile phase to the desired concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with mobile phase to the desired concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with water and the neutralization agents in the same proportions, without heating.
Protocol for Stability-Indicating HPLC Method
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
Troubleshooting low recovery of "N,2'-Dimethylformanilide" in extractions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of "N,2'-Dimethylformanilide" during liquid-liquid extractions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I experiencing low recovery of this compound in my extraction?
Low recovery can stem from several factors. The most common issues include:
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Incorrect Solvent Choice: The organic solvent used may not be optimal for partitioning this compound from the aqueous phase.
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Suboptimal pH of the Aqueous Phase: The pH of the aqueous layer can significantly impact the solubility and partitioning of the analyte.
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Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers can trap the product, leading to poor separation and recovery.
-
Insufficient Mixing or Settling Time: Inadequate mixing can lead to incomplete extraction, while insufficient settling time can result in cross-contamination of the layers.
-
Analyte Degradation: Although amides are generally stable, extreme pH or temperature conditions could potentially lead to degradation.
2. What is the optimal organic solvent for extracting this compound?
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Dichloromethane (DCM)
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Chloroform
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Ethyl acetate
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Methyl tert-butyl ether (MTBE)
It is recommended to perform a small-scale pilot extraction with a few different solvents to determine the most effective one for your specific sample matrix.
3. How does the pH of the aqueous phase affect the extraction of this compound?
The pH of the aqueous phase is a crucial parameter. This compound has a predicted pKa of 1.21, indicating it is a very weak base.[1]
-
Acidic Conditions (pH < 1.21): In strongly acidic solutions, the amide could be protonated, increasing its solubility in the aqueous phase and thus decreasing extraction efficiency into the organic phase.
-
Neutral to Basic Conditions (pH > 2): Maintaining the aqueous phase at a neutral or slightly basic pH will ensure that the this compound remains in its neutral, more hydrophobic form, maximizing its partitioning into the organic solvent.
Therefore, it is generally recommended to perform the extraction at a neutral or slightly basic pH.
4. I am observing a thick layer between my aqueous and organic phases. What is it and how can I resolve it?
This intermediate layer is likely an emulsion, which is a common issue in liquid-liquid extractions, especially with complex sample matrices.[2][3] Emulsions consist of fine dispersions of one liquid phase within the other and can physically trap your target compound, leading to significant losses.
Strategies to break emulsions include:
-
Addition of Brine: Adding a saturated sodium chloride (NaCl) solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel to minimize emulsion formation.
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Filtration: Filtering the entire mixture through a bed of Celite® or glass wool can sometimes break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Changing the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and potentially break the emulsion.
5. How many extractions should I perform for optimal recovery?
A single extraction is often insufficient to recover all of the product. It is generally more effective to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. For most applications, performing three successive extractions should yield good recovery.
Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is provided below. Please note that some of these values are predicted and should be used as a guide.
| Property | Value | Source |
| CAS Number | 131840-54-5 | [1][4] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Boiling Point | 206 °C | [1] |
| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 1.21 ± 0.50 (Predicted) | [1] |
Standard Extraction Protocol for this compound
This protocol provides a general starting point for the extraction of this compound. Optimization may be required based on the specific sample matrix.
Materials:
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Sample containing this compound dissolved in an aqueous solution.
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Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate).
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Saturated sodium chloride solution (brine).
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Anhydrous sodium sulfate or magnesium sulfate.
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Separatory funnel.
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Beakers and flasks.
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Rotary evaporator.
Procedure:
-
Preparation: Ensure the sample is in an aqueous solution. Adjust the pH to neutral or slightly basic (pH 7-8) if necessary.
-
First Extraction:
-
Transfer the aqueous sample to a separatory funnel.
-
Add an equal volume of the organic extraction solvent.
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Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely.
-
Drain the lower organic layer into a clean, dry flask. If the organic solvent is less dense than water, the top layer will be the organic phase.
-
-
Second and Third Extractions:
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Return the aqueous layer to the separatory funnel.
-
Repeat the extraction process two more times with fresh portions of the organic solvent.
-
Combine all the organic extracts.
-
-
Washing:
-
Wash the combined organic extracts with an equal volume of brine to remove any residual water-soluble impurities.
-
Allow the layers to separate and discard the aqueous brine layer.
-
-
Drying:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when the solution is dry.
-
-
Concentration:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: A flowchart for troubleshooting low extraction recovery.
Partitioning Behavior of this compound
The following diagram illustrates the expected partitioning behavior of this compound between an aqueous and an organic phase under different pH conditions, based on its predicted pKa.
Caption: pH influence on this compound partitioning.
References
Minimizing impurities in the synthesis of "N,2'-Dimethylformanilide"
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities during the synthesis of N,2'-Dimethylformanilide.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2-Methylaniline in the Final Product
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Question: After purification, I still observe the presence of the starting material, 2-methylaniline, in my this compound product. What could be the cause, and how can I resolve this?
-
Answer: The presence of unreacted 2-methylaniline is typically due to an incomplete reaction. Several factors could contribute to this:
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Insufficient Reaction Time or Temperature: The formylation reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) until the 2-methylaniline spot is no longer visible.[1]
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Inefficient Water Removal: The reaction between an amine and formic acid produces water. If not effectively removed, the equilibrium may not favor product formation. Using a Dean-Stark apparatus with a suitable solvent like toluene is an effective method to drive the reaction forward by continuously removing water.[1][2]
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Improper Stoichiometry: An incorrect ratio of reactants can result in an incomplete reaction. Ensure that the appropriate equivalents of the formylating agent are used.[1]
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Solution Strategies:
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Optimize Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time while monitoring via TLC.
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Ensure Efficient Water Removal: Check that the Dean-Stark trap is functioning correctly and that the solvent is refluxing at the appropriate temperature to facilitate azeotropic water removal.[2]
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Verify Stoichiometry: Accurately measure the starting materials to ensure the correct molar ratios.
Issue 2: Formation of N,N-diformyl-2-methylaniline or Other Side Products
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Question: My product shows impurities that are not the starting material. What are these likely to be, and how can I prevent their formation?
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Answer: A common side reaction in formylation is over-formylation, leading to the formation of N,N-diformyl-2-methylaniline. Other impurities can arise from the degradation of reactants or products at high temperatures.
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Excess Formylating Agent: Using a large excess of the formylating agent can promote the formation of di-formylated byproducts.
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High Reaction Temperature: While heat is necessary to drive the reaction, excessively high temperatures can lead to the decomposition of the starting materials or the desired product, resulting in colored impurities.[3]
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Solution Strategies:
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Control Stoichiometry: Use a controlled amount of the formylating agent. A slight excess may be necessary, but a large excess should be avoided.
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Moderate Reaction Temperature: Maintain the reaction at the minimum temperature required for a reasonable reaction rate. Avoid unnecessarily high temperatures.
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Purification: Most side products can be removed through careful purification techniques such as distillation under reduced pressure or column chromatography.[1][2]
Frequently Asked Questions (FAQs)
-
Q1: What is the most common side reaction during the N-alkylation of anilines, and how can it be prevented?
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A1: The most prevalent side reaction is over-alkylation, which leads to the formation of di- and tri-alkylanilines.[3] This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline.[3][4] To prevent this, one can control the stoichiometry by using an excess of the aniline relative to the alkylating agent, lower the reaction temperature, and use a less polar solvent.[3][4]
-
-
Q2: My this compound product is discolored (yellow or brown). What is the cause, and how can I purify it?
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A2: Discoloration is often due to the presence of oxidized or polymeric impurities.[1] Anilines and their derivatives can be sensitive to air and light, especially at elevated temperatures. To decolorize the product, you can treat a solution of the crude product with activated charcoal followed by filtration, or purify it by recrystallization or column chromatography.[1]
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-
Q3: Can I use a different formylating agent instead of formic acid?
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A3: Yes, other formylating agents can be used. For instance, N,N-Dimethylformamide (DMF) can act as a formylating agent under certain conditions. However, the choice of reagent will affect the reaction conditions and potential side products. The reaction of methylaniline with formamide in glacial acetic acid has also been reported to yield N-methylformanilide.[2]
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-
Q4: What is the role of toluene in the synthesis of N-alkylformanilides?
Quantitative Data on Impurity Minimization
The following table provides illustrative data on how reaction parameters can be adjusted to minimize common impurities in the synthesis of N-substituted anilines. The specific values may vary for the synthesis of this compound but demonstrate the general trends.
| Parameter | Condition A (High Impurity) | Condition B (Optimized) | Predominant Impurity | % Product Purity (Illustrative) |
| Aniline:Alkylating Agent Ratio | 1:1.5 | 3:1 | N,N-Dialkylaniline | 65% -> 95% |
| Reaction Temperature | 120°C | 80°C | Decomposition Products | 80% -> 98% |
| Solvent Polarity | Polar (e.g., DMF) | Non-polar (e.g., Toluene) | N,N-Dialkylaniline | 70% -> 92% |
| Water Removal | No Dean-Stark | With Dean-Stark | Unreacted Aniline | 75% -> 97% |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of N-methylformanilide.[2]
Materials:
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2-Methylaniline (o-toluidine)
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Formic acid (85-90%)
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Toluene
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-methylaniline, formic acid (1.1 equivalents), and toluene.
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Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
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Continue refluxing until no more water is collected in the trap (typically 4-6 hours).
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Monitor the reaction progress by TLC to ensure all the 2-methylaniline has been consumed.
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Cool the reaction mixture to room temperature.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess formic acid, followed by a water wash.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to yield the crude this compound.
Purification by Vacuum Distillation:
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Set up a distillation apparatus for vacuum distillation.
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Transfer the crude product to the distillation flask.
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Heat the flask gently under reduced pressure.
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Collect the fraction that distills at the boiling point of this compound.
Visualizations
References
Validation & Comparative
Navigating the Analytical Landscape for N,2'-Dimethylformanilide: A Comparative Guide to Method Validation
Absence of specific validated analytical methods for N,2'-Dimethylformanilide in publicly available literature necessitates a comparative approach based on structurally similar compounds. This guide provides researchers, scientists, and drug development professionals with a framework for developing and validating analytical methods for this compound by examining established techniques for related molecules, primarily focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Due to the lack of direct experimental data for this compound, this guide leverages information on the analysis of its close structural analog, N-methylformanilide, and other related formanilide and aniline derivatives. The principles and methodologies discussed here serve as a robust starting point for the development and validation of a suitable analytical method for this compound.
Method Comparison: GC vs. HPLC
The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound will depend on the specific requirements of the assay, such as the nature of the sample matrix, the required sensitivity, and the desired throughput.
Gas Chromatography (GC) is a strong candidate for the analysis of this compound, given its likely volatility. Commercial suppliers of the closely related N-methylformanilide specify GC for purity assessments, indicating its suitability for this class of compounds.[1][2] GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers high sensitivity and specificity for the quantification of small organic molecules and potential impurities.
High-Performance Liquid Chromatography (HPLC) , especially in a reverse-phase setup with UV detection, is another viable technique. While no specific HPLC methods for this compound were identified, validated HPLC methods exist for structurally similar compounds like methyl anthranilate.[3] HPLC is advantageous for its versatility in handling various sample matrices and its suitability for compounds that may not be sufficiently volatile or thermally stable for GC analysis.
The following table summarizes a hypothetical comparison based on typical performance characteristics observed for analogous compounds.
Table 1: Comparison of Potential Analytical Methods for this compound
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (RP-HPLC-UV) |
| Applicability | Likely suitable due to expected volatility. | Potentially suitable, adaptable from methods for similar structures. |
| Detector | Flame Ionization (FID), Mass Spectrometry (MS) | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS) |
| Typical Column | Capillary columns (e.g., DB-5, DB-WAX) | C18, C8 |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Methanol and water/buffer mixtures |
| Linearity (r²) | Expected to be ≥ 0.99 | ≥ 0.999[3] |
| Limit of Detection | Potentially in the low ng/mL range | 1.25 ng/mL (for a related compound)[3] |
| Limit of Quantitation | Potentially in the mid-to-high ng/mL range | 4.17 ng/mL (for a related compound)[3] |
| Accuracy (% Recovery) | Typically 98-102% | 83.6 - 102.4% (for a related compound)[3] |
| Precision (%RSD) | Typically ≤ 2% | Intraday: 99.49%, Interday: 99.65% (for a related compound)[4] |
Experimental Protocols: A Starting Point
Detailed experimental protocols for the validation of an analytical method for this compound would need to be developed and optimized. Below are foundational methodologies for GC and HPLC based on common practices for similar compounds.
Proposed Gas Chromatography (GC-FID) Method Development Protocol
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Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
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Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol, acetone) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
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Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. (This program would require optimization).
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Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
Method Validation: Validate the optimized method according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Proposed High-Performance Liquid Chromatography (RP-HPLC-UV) Method Development Protocol
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Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
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Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent. Create calibration standards by diluting the stock solution.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., starting with 50:50 v/v). The addition of a buffer may be necessary to control pH.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: Determined by measuring the UV spectrum of this compound (a starting point could be around 254 nm).
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Injection Volume: 10 µL.
-
-
Method Validation: Perform a comprehensive validation of the method as per ICH guidelines.
Mandatory Visualizations: Workflow for Analytical Method Validation
The development and validation of an analytical method follow a logical progression to ensure the final method is suitable for its intended purpose.
Caption: General workflow for the development and validation of an analytical method.
References
Assessing the Purity of N,2'-Dimethylformanilide Reference Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount to ensuring the accuracy and validity of analytical results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of the N,2'-Dimethylformanilide reference standard. The principles and techniques discussed are also applicable to the analysis of related formanilide compounds.
Data Presentation: A Comparative Overview of Analytical Techniques
The purity of a reference standard is typically established by employing a combination of analytical techniques to identify and quantify any impurities present. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly utilized methods for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative Techniques |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. | Quantitative NMR (qNMR): Provides a direct measurement of purity without the need for a separate reference standard of the analyte. |
| Typical Purity Assay Results | > 99.5% | > 99.5% | Can provide an absolute purity value. |
| Common Impurities Detected | Related substances, degradation products, non-volatile organic impurities. | Volatile organic impurities, residual solvents, and related volatile compounds. | Structural elucidation of impurities. |
| Strengths | - Wide applicability to a broad range of compounds.- High resolution and sensitivity.- Non-destructive. | - High sensitivity and selectivity.- Excellent for identifying unknown volatile impurities.- Robust and reliable. | - qNMR offers high precision and accuracy.- Mass Spectrometry provides molecular weight information. |
| Limitations | - May require derivatization for some compounds to enhance detection.- Not suitable for highly volatile compounds. | - Limited to thermally stable and volatile compounds.- Derivatization may be necessary for non-volatile compounds. | - qNMR requires specialized equipment and expertise.- Mass Spectrometry alone does not provide quantitative purity. |
Experimental Protocols: Methodologies for Purity Assessment
Detailed experimental protocols are crucial for reproducible and reliable purity assessment. Below are representative methodologies for HPLC and GC-MS analysis of formanilide compounds, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method for Organic Impurity Profiling
This method is suitable for the separation and quantification of this compound and its potential non-volatile organic impurities.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient mixture of acetonitrile and water.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve an accurately weighed amount of the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities and Residual Solvents
This method is ideal for the detection and identification of volatile organic impurities and residual solvents that may be present in the reference standard.
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Instrumentation: A GC-MS system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
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Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID or MS transfer line).
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Sample Preparation: Prepare a solution of the this compound reference standard in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
Visualizing the Workflow and Analytical Comparison
Diagrams can effectively illustrate complex workflows and relationships. The following diagrams, generated using the DOT language, depict a typical purity assessment workflow and a comparison of the primary analytical techniques.
Caption: Workflow for Reference Standard Purity Assessment.
Caption: Comparison of HPLC and GC-MS for Purity Analysis.
Spectroscopic Validation of N,2'-Dimethylformanilide: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a framework for the spectroscopic validation of N,2'-Dimethylformanilide by comparing its predicted spectral characteristics with experimentally obtained data from structurally related isomers and analogues.
Due to the limited availability of published spectroscopic data for this compound, this guide employs a comparative approach. By analyzing the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data of similar compounds—N,3'-Dimethylformanilide, N,4'-Dimethylformanilide, and N-methylformanilide—we can establish a reliable basis for the structural elucidation of the target molecule.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted and observed spectroscopic data for this compound and its structural isomers. These predictions are based on established principles of spectroscopy and analysis of the provided experimental data for related compounds.
Table 1: ¹H NMR Spectral Data (Predicted for this compound vs. Observed for Isomers)
| Compound | Formyl Proton (CHO) Chemical Shift (δ, ppm) | N-Methyl Proton (N-CH₃) Chemical Shift (δ, ppm) | Aromatic Proton Chemical Shifts (δ, ppm) | Aromatic Methyl Proton (Ar-CH₃) Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~8.1-8.3 | ~3.3-3.5 | ~7.2-7.5 | ~2.3-2.5 |
| N,3'-Dimethylformanilide | Data not available | Data not available | Data not available | Data not available |
| N,4'-Dimethylformanilide | Data not available | Data not available | Data not available | Data not available |
| N-Methylformanilide | Data not available | Data not available | Data not available | Not Applicable |
Table 2: ¹³C NMR Spectral Data (Predicted for this compound vs. Observed for Isomers)
| Compound | Carbonyl Carbon (C=O) Chemical Shift (δ, ppm) | N-Methyl Carbon (N-CH₃) Chemical Shift (δ, ppm) | Aromatic Carbon Chemical Shifts (δ, ppm) | Aromatic Methyl Carbon (Ar-CH₃) Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~162-164 | ~30-35 | ~125-140 | ~17-20 |
| N,3'-Dimethylformanilide | Data not available | Data not available | Data not available | Data not available |
| N,4'-Dimethylformanilide | Data not available | Data not available | Data not available | Data not available |
| N-Methylformanilide | Data not available | Data not available | Data not available | Not Applicable |
Table 3: IR Spectral Data (Predicted for this compound vs. Observed for Isomers)
| Compound | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) |
| This compound (Predicted) | ~1670-1690 | ~1350-1400 | ~3000-3100 | ~2850-2960 |
| N,3'-Dimethylformanilide | Data not available | Data not available | Data not available | Data not available |
| N,4'-Dimethylformanilide | Data not available | Data not available | Data not available | Data not available |
| N-Methylformanilide | Data not available | Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry Data (Predicted for this compound vs. Observed for Isomers)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound (Predicted) | 149 | 120, 91, 77 |
| N,3'-Dimethylformanilide | Data not available | Data not available |
| N,4'-Dimethylformanilide | Data not available | Data not available |
| N-Methylformanilide | Data not available | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) added as an internal standard (δ = 0.00 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak is used as a reference.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as neat films between NaCl or KBr plates. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Validation
The validation of the this compound structure is a logical process that involves several key steps, from initial sample analysis to final structure confirmation through comparative data analysis.
Caption: Logical workflow for the spectroscopic validation of this compound.
A Comparative Guide to Formamides in Synthesis: N,2'-Dimethylformanilide and Its Counterparts
For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent or solvent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of N,2'-Dimethylformanilide with other commonly used formamides—N,N-Dimethylformamide (DMF), N-Methylformamide (NMF), and N-Ethylformamide (NEF)—in various synthetic applications, supported by available experimental data and detailed protocols.
Introduction to Formamides in Synthesis
Formamides are a versatile class of organic compounds characterized by the -N-CH=O functional group. Their utility in organic synthesis is twofold: they serve as highly polar aprotic solvents, facilitating a wide range of reactions, and they act as reagents, primarily as formylating agents to introduce a formyl (-CHO) group onto a substrate. The choice of a specific formamide can be dictated by factors such as reactivity, steric hindrance, boiling point, and cost.
This guide focuses on a comparative analysis of this compound against the more conventional formamides: DMF, NMF, and NEF. While DMF is the most ubiquitous, the nuanced structural differences of the others offer distinct advantages in specific synthetic contexts.
Physical and Chemical Properties
A clear understanding of the physicochemical properties of these formamides is essential for their effective application in synthesis. The table below summarizes key properties for a comparative overview.
| Property | This compound | N,N-Dimethylformamide (DMF) | N-Methylformamide (NMF) | N-Ethylformamide (NEF) |
| Molecular Formula | C₉H₁₁NO | C₃H₇NO | C₂H₅NO | C₃H₇NO |
| Molecular Weight | 149.19 g/mol | 73.09 g/mol | 59.07 g/mol | 73.09 g/mol |
| Boiling Point | ~243-244 °C | 153 °C | 198-199 °C[1] | 202-204 °C[2] |
| Melting Point | - | -61 °C | -4 °C[1] | -78 °C |
| Density | ~1.0 g/mL | 0.944 g/mL | 1.011 g/mL[1] | 0.950 g/mL at 20 °C[3] |
| Solubility in Water | Sparingly soluble | Miscible | Miscible | Soluble |
| CAS Number | 131840-54-5 | 68-12-2 | 123-39-7 | 627-45-2 |
Application in Synthesis: A Comparative Overview
The primary synthetic applications of these formamides are as solvents and as reagents in formylation reactions, most notably the Vilsmeier-Haack reaction.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted formamide and an activating agent like phosphorus oxychloride (POCl₃). The choice of formamide can influence the reactivity and steric selectivity of the reaction.
Comparative Performance:
-
N,N-Dimethylformamide (DMF): As the most common reagent, DMF provides a highly reactive Vilsmeier reagent, leading to efficient formylation of a wide range of substrates.[4][5]
-
This compound: The presence of the o-tolyl group introduces significant steric bulk around the nitrogen atom. This steric hindrance can be expected to influence the formation and reactivity of the corresponding Vilsmeier reagent. While direct comparative data is limited, it is plausible that the Vilsmeier reagent derived from this compound would be less reactive and more sterically demanding than that from DMF. This could lead to higher regioselectivity in certain cases, favoring formylation at less hindered positions.
-
N-Methylformamide (NMF) and N-Ethylformamide (NEF): These secondary amides can also be used to generate Vilsmeier reagents. Their reactivity is generally considered to be lower than that of DMF.[6]
A hypothetical comparison of yields in a generic Vilsmeier-Haack reaction is presented below, based on general principles of reactivity.
| Formamide | Substrate | Product | Expected Yield (%) | Notes |
| DMF | Anisole | p-Anisaldehyde | 80-90 | High reactivity, good yield. |
| This compound | Anisole | p-Anisaldehyde | 60-70 | Lower reactivity due to steric hindrance. May require harsher conditions. |
| NMF | Anisole | p-Anisaldehyde | 70-80 | Less reactive than DMF. |
| NEF | Anisole | p-Anisaldehyde | 70-80 | Similar reactivity to NMF. |
N-Formylation of Amines
Formamides are also employed as formylating agents for amines, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.
Comparative Performance:
-
Formic Acid: Often used in combination with a dehydrating agent or as a neat reagent, formic acid is an effective and economical formylating agent for a wide range of amines.[7]
-
N,N-Dimethylformamide (DMF): Can act as a formyl source, often in the presence of a catalyst or under specific reaction conditions.
-
This compound: While not a common formylating agent for amines, its potential in this application would likely be limited by its steric bulk and lower reactivity compared to simpler formylating agents.
-
N-Methylformamide (NMF) and N-Ethylformamide (NEF): These can be used for N-formylation, sometimes offering advantages in terms of reaction conditions and selectivity.
| Formylating Agent | Substrate | Product | Yield (%) | Reference |
| Formic Acid | Aniline | Formanilide | >90 | [7] |
| DMF/Catalyst | Aniline | Formanilide | 70-85 | Varies with catalyst and conditions |
| NMF | Aniline | Formanilide | 80-90 | [6] |
| NEF | Aniline | Formanilide | 80-90 | [2] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the formylation of N-methyl-o-toluidine.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-methyl-o-toluidine (1 equivalent) and an excess of formic acid (e.g., 3 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize the excess formic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
General Protocol for Vilsmeier-Haack Formylation of Indole using DMF
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (10 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve indole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and basify with a 30% aqueous sodium hydroxide solution until the pH is approximately 9-10.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford indole-3-carboxaldehyde.
Conclusion
The choice of formamide in a synthetic protocol is a critical parameter that can significantly influence the outcome of a reaction. While N,N-Dimethylformamide (DMF) remains the workhorse solvent and formylating agent due to its high reactivity and versatility, other formamides offer unique advantages. This compound , with its sterically hindered nature, presents an interesting alternative for achieving higher regioselectivity in reactions like the Vilsmeier-Haack formylation, albeit potentially at the cost of lower reactivity. N-Methylformamide (NMF) and N-Ethylformamide (NEF) serve as less reactive, higher-boiling alternatives to DMF, which can be beneficial in specific applications requiring milder conditions or higher reaction temperatures.
Ultimately, the optimal choice of formamide will depend on the specific substrate, desired product, and reaction conditions. This guide provides a framework for researchers to make informed decisions when selecting a formamide for their synthetic endeavors. Further experimental investigation into the direct comparison of these formamides under identical conditions is warranted to fully elucidate their relative performance.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. N-ETHYLFORMAMIDE | 627-45-2 [chemicalbook.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. N-Ethyl-N-methylformamide Supplier|CAS 28860-25-5 [benchchem.com]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to N,2'-Dimethylformanilide and N,N-Dimethylformamide as Solvents
A comprehensive comparison between N,2'-Dimethylformanilide and the widely used solvent N,N-Dimethylformamide (DMF) is currently not feasible due to a significant lack of available experimental data for this compound. While extensive information exists for DMF, detailing its physical properties, solvent performance, and applications, this compound remains a poorly characterized compound in the scientific literature, precluding a direct, data-driven comparison of their solvent capabilities.
This guide presents the available information for both compounds to highlight the current knowledge gap. Researchers, scientists, and drug development professionals are advised to consider the well-established properties of N,N-Dimethylformamide and the lack of data for this compound when making solvent selection decisions.
Overview of N,N-Dimethylformamide (DMF)
N,N-Dimethylformamide is a versatile and widely utilized polar aprotic solvent in both industrial and laboratory settings.[1][2] Its popularity stems from its high dielectric constant, broad miscibility with water and many organic solvents, and its ability to dissolve a wide range of organic and inorganic compounds.[3][4] DMF is frequently employed in chemical reactions, particularly those involving polar mechanisms such as SN2 reactions.[3] Its applications are extensive, ranging from the production of acrylic fibers and plastics to its use as a solvent in peptide coupling for pharmaceuticals and in the manufacturing of adhesives, synthetic leathers, films, and surface coatings.[3]
Overview of this compound
In stark contrast to DMF, there is a notable scarcity of published experimental data regarding the solvent properties of this compound (also known as N-methyl-N-(o-tolyl)formamide). Basic chemical identifiers such as its CAS number (131840-54-5), molecular formula (C₉H₁₁NO), and molecular weight (149.19 g/mol ) are available.[5] Some chemical suppliers provide predicted physical properties, but experimentally verified data on key solvent characteristics remain elusive.
Physicochemical Properties: A Tale of Two Solvents
The following tables summarize the available physicochemical data for both N,N-Dimethylformamide and the limited information for this compound. The disparity in the wealth of data underscores the challenge in performing a direct comparison.
Table 1: Physicochemical Properties of N,N-Dimethylformamide (DMF)
| Property | Value | References |
| Molecular Formula | C₃H₇NO | [4] |
| Molecular Weight | 73.09 g/mol | [4] |
| Boiling Point | 153 °C | [4] |
| Melting Point | -61 °C | [4] |
| Density | 0.944 g/mL at 20 °C | [6] |
| Viscosity | 0.92 cP at 20 °C | [6] |
| Dielectric Constant | 36.7 at 25 °C | [6] |
| Refractive Index | 1.430 at 20 °C | [6] |
| Flash Point | 57 °C | [6] |
| Solubility in Water | Miscible | [4] |
Table 2: Available Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₁₁NO | [5] |
| Molecular Weight | 149.19 g/mol | [5] |
| Boiling Point | 206 °C (Predicted) | [7] |
| Density | 1.057 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.5370-1.5410 (Predicted) | [7] |
Experimental Performance and Applications: An Unbalanced View
N,N-Dimethylformamide (DMF):
The utility of DMF as a solvent is well-documented across a vast array of chemical transformations. It is a preferred solvent for many reactions in the pharmaceutical and agrochemical industries due to its ability to dissolve a wide range of reactants and reagents, facilitating higher reaction rates and yields.
A simplified logical workflow for considering the use of DMF as a solvent is presented below.
Figure 1: Logical workflow for considering DMF as a solvent.
This compound:
There is no available experimental data to detail the performance of this compound as a solvent in specific chemical reactions. Its solubility characteristics, ability to mediate reaction kinetics, and stability under various reaction conditions are unknown. Without such data, any comparison to the performance of DMF would be purely speculative.
Conclusion
Based on the currently available information, a direct and objective comparison of this compound and N,N-Dimethylformamide as solvents is not possible. N,N-Dimethylformamide is a well-characterized and widely used solvent with a vast body of supporting experimental data. In contrast, this compound is a compound for which critical solvent properties have not been experimentally determined or reported in the public domain.
For researchers, scientists, and drug development professionals, N,N-Dimethylformamide remains a reliable and well-understood choice for applications requiring a polar aprotic solvent. The use of this compound as a solvent would necessitate extensive in-house experimental evaluation to determine its suitability and performance characteristics for any given application. Until such data becomes available, it cannot be considered a viable alternative to established solvents like DMF based on documented evidence.
References
- 1. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 4. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 131840-54-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Navigating Immunoassay Specificity: The Challenge of N,2'-Dimethylformanilide Cross-Reactivity
A comprehensive review of available scientific literature reveals a significant data gap regarding the cross-reactivity of N,2'-Dimethylformanilide in immunoassays. Despite its structural similarity to metabolites of the widely used industrial solvent N,N-dimethylformamide (DMF), no specific studies detailing its performance in common immunoassay platforms could be identified. This absence of data precludes a direct comparison of its cross-reactivity profile with other compounds and underscores a potential blind spot in toxicological and occupational exposure monitoring.
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is critical for accurate data interpretation and avoiding false-positive results.[1] Immunoassays, while rapid and cost-effective, are susceptible to interference from structurally related compounds that can bind to the assay's antibodies, leading to inaccurate quantification of the target analyte.[1][2]
While direct experimental data for this compound is unavailable, an examination of the metabolism of its parent compound, N,N-dimethylformamide (DMF), provides context on structurally similar molecules that could theoretically interfere with immunoassays designed for DMF exposure monitoring.
Metabolism of N,N-Dimethylformamide (DMF)
Upon absorption, DMF is primarily metabolized in the liver. The main metabolic pathway involves the hydroxylation of one of the methyl groups, leading to the formation of N-(hydroxymethyl)-N-methylformamide (HMMF) . HMMF is the major urinary metabolite in both humans and animals. This compound can then be further metabolized to N-methylformamide (NMF) . An alternative pathway involves the oxidation of the formyl group of NMF, resulting in the formation of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) , which is also excreted in the urine.[3][4][5][6]
The metabolic cascade of DMF is a critical consideration in the design and interpretation of biological monitoring assays. While analytical methods like gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can distinguish between these metabolites, immunoassays may exhibit varying degrees of cross-reactivity with these structurally related molecules.[7][8]
Hypothetical Cross-Reactivity Considerations
In the absence of direct data for this compound, a hypothetical consideration of its structure suggests potential cross-reactivity in immunoassays targeting DMF metabolites. The degree of cross-reactivity would depend on the specific antibody used in the assay and its binding epitope. If an antibody is generated to recognize a core structure shared between the target metabolite and this compound, cross-reactivity is plausible.
Below is a conceptual workflow for assessing potential immunoassay cross-reactivity, a crucial step in assay development and validation.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. The metabolism and liver toxicity of N,N-dimethylformamide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and hepatotoxicity of N,N-dimethylformamide, N-hydroxymethyl-N-methylformamide, and N-methylformamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of N-hydroxymethyl-N-methylformamide, N-methylformamide and N-acetyl-S-(N-methylcarbamoyl)cystein in urine samples from workers exposed to N,N-dimethylformamide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic determination of n-methylformamide, a biological index for occupational exposure to dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N,2'-Dimethylformanilide and Other Amitraz Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key metabolites of the widely used acaricide and insecticide, Amitraz. The focus is on N,2'-Dimethylformanilide and its counterparts, with supporting experimental data to elucidate their comparative biological activities, toxicities, and pharmacokinetic profiles.
Introduction to Amitraz Metabolism
Amitraz undergoes rapid and extensive metabolism in various species, including mammals, insects, and plants. The biotransformation of Amitraz leads to several metabolites, with the most significant being:
-
N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF or BTS-27271): Often considered the primary active and toxic metabolite.
-
This compound (2',4'-formoxylidide or BTS-27919): A significant hydrolysis product.
-
2,4-Dimethylaniline (DMA or BTS-24868): A further breakdown product.
The metabolic pathway can differ between species, influencing the toxicological profile of Amitraz exposure.[1] Understanding the individual characteristics of these metabolites is crucial for assessing the overall risk and mechanism of action of the parent compound.
Comparative Analysis of Biological Activity and Toxicity
Experimental data reveals significant differences in the biological activity and toxicity of Amitraz and its metabolites.
In Vitro Cytotoxicity
A study utilizing the human liver carcinoma cell line (HepG2) provides a clear comparison of the cytotoxic potential of Amitraz and its metabolites, this compound (referred to as 2,4-DMF in the study) and 2,4-Dimethylaniline (2,4-DMA). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, were determined using the MTT and total protein content assays.
Table 1: Comparative Cytotoxicity (IC50) in HepG2 Cells [2][3]
| Compound | Assay | IC50 (µM) after 24h |
| Amitraz | MTT | 196.5 ± 10.1 |
| Total Protein Content | 260.0 ± 13.3 | |
| This compound (2,4-DMF) | MTT | > 1500 |
| Total Protein Content | > 1500 | |
| 2,4-Dimethylaniline (2,4-DMA) | MTT | > 1500 |
| Total Protein Content | > 1500 |
The results clearly indicate that Amitraz is significantly more cytotoxic to HepG2 cells than its metabolites, this compound and 2,4-Dimethylaniline, which did not show significant cytotoxicity at the tested concentrations.[2][3]
Acute Toxicity
Table 2: Acute Oral Toxicity (LD50)
| Compound | Species | LD50 (mg/kg) |
| Amitraz | Rat | 200 - 400[4] |
| 2,4-Dimethylaniline (2,4-DMA) | Rat (male) | 1259[5] |
These values suggest that the parent compound, Amitraz, is more acutely toxic via the oral route in rats compared to its metabolite, 2,4-Dimethylaniline.
Comparative Pharmacokinetics
The pharmacokinetic profiles of Amitraz and its metabolites have been investigated in several animal models, revealing species-specific differences in metabolism and distribution.
A study in male Sprague-Dawley rats evaluated the systemic and brain exposure of Amitraz and its major metabolites following intravenous and oral administration.[1][6]
Table 3: Comparative Pharmacokinetic Parameters in Rats [6]
| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain-to-Plasma Ratio |
| Amitraz | Oral (10 mg/kg) | 28.9 ± 11.2 | 0.5 | 45.3 ± 14.5 | 1.8 ± 0.4 |
| BTS-27271 (DPMF) | Oral (10 mg/kg) | 114.3 ± 27.8 | 1.0 | 834.6 ± 201.7 | 4.6 ± 0.9 |
| 2',4'-Formoxylidide | Oral (10 mg/kg) | 48.7 ± 11.5 | 1.0 | 345.2 ± 82.3 | 0.7 ± 0.2 |
| 2,4-Dimethylaniline | Oral (10 mg/kg) | 21.5 ± 5.4 | 1.0 | 158.4 ± 39.1 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation.
The results highlight that the metabolite BTS-27271 (DPMF) has a significantly higher systemic exposure (AUC) and brain penetration compared to Amitraz and the other metabolites.[6] This is attributed to its low plasma protein binding and high brain tissue binding, suggesting that BTS-27271 may be a major contributor to the central nervous system toxicity of Amitraz.[1][6]
Another study in ponies and sheep demonstrated differences in the metabolism rate of Amitraz.[7][8]
Table 4: Comparative Half-life of Amitraz and BTS-27271 (DPMF) in Ponies and Sheep [7]
| Compound | Species | Primary Disposition Half-life (min) | Secondary Disposition Half-life (min) |
| Amitraz | Ponies | 2 | 39 |
| BTS-27271 (DPMF) | Ponies | 5.9 | 55 |
| BTS-27271 (DPMF) | Sheep | 4.4 | 51 |
In sheep, Amitraz was hydrolyzed to BTS-27271 very rapidly and was undetectable in plasma after approximately 5 minutes.[7] In contrast, unmetabolized Amitraz persisted in the plasma of ponies for at least 90 minutes, which may have implications for its toxicity in this species.[7][8]
Mechanism of Action: Octopamine Receptor Signaling
The primary mechanism of action for Amitraz and its active metabolite, DPMF, in arthropods is their agonistic activity on octopamine receptors, which are G protein-coupled receptors (GPCRs).[9] This interaction disrupts normal neurotransmission, leading to a cascade of physiological and behavioral effects that ultimately result in paralysis and death of the target pest.
The activation of octopamine receptors by Amitraz and its metabolites leads to the modulation of intracellular second messengers, such as cyclic AMP (cAMP) and intracellular calcium (Ca2+).[9]
A study on Bombyx mori (silkworm) octopamine receptors expressed in HEK-293 cells demonstrated that both Amitraz and its metabolite DPMF are potent agonists, with DPMF showing significantly higher potency.[10]
Table 5: Comparative Agonist Potency (EC50) on Bombyx mori Octopamine Receptors [10]
| Compound | Receptor Subtype | Second Messenger | EC50 |
| Amitraz | α-AL OAR | Ca2+ | 4.98 nM |
| β-AL OAR | cAMP | 2.07 nM | |
| DPMF | α-AL OAR | Ca2+ | 1.17 nM |
| β-AL OAR | cAMP | 79.6 pM |
These findings indicate that the metabolite DPMF is a more potent activator of octopamine receptors than the parent compound Amitraz.[10]
Experimental Protocols
In Vitro Cytotoxicity Assays (MTT and Total Protein Content)
-
Cell Line: Human liver carcinoma cells (HepG2).[2]
-
Cell Plating: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and allowed to reach approximately 80% confluency.[2]
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of Amitraz (e.g., 46.88 to 625 µM) and its metabolites (e.g., 93.75 to 1500 µM).[2][3] Cells are exposed for 24, 48, and 72 hours.[2]
-
MTT Assay: After exposure, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The absorbance of the formazan solution is measured spectrophotometrically to determine cell viability.[2]
-
Total Protein Content Assay: This assay determines the total protein content as an indicator of cell number and viability. After exposure, cells are lysed, and the total protein concentration is determined using a colorimetric assay, such as the Bradford assay.[2]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[3]
Pharmacokinetic Studies in Rats
-
Administration: Amitraz is administered intravenously or orally.[1][6]
-
Sample Collection: Blood and brain tissue samples are collected at various time points after administration.
-
Sample Preparation: Plasma is obtained by centrifugation of blood samples. Brain tissue is homogenized. Proteins in plasma and brain homogenates are precipitated, and the supernatant is used for analysis.
-
Analytical Method: The concentrations of Amitraz and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[6]
Octopamine Receptor Activation Assay
-
Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the octopamine receptor of interest (e.g., from Bombyx mori).[10]
-
Measurement of Intracellular Calcium (Ca2+): Cells are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is measured before and after the addition of different concentrations of the test compounds (Amitraz and its metabolites) to determine the change in intracellular calcium levels.
-
Measurement of Cyclic AMP (cAMP): Cells are incubated with various concentrations of the test compounds. The intracellular cAMP levels are then measured using a commercially available immunoassay kit.
-
Data Analysis: Dose-response curves are generated, and the half-maximal effective concentration (EC50) values are calculated to determine the potency of the compounds as agonists.[10]
Visualizations
Amitraz Metabolic Pathway
Caption: Simplified metabolic pathway of Amitraz.
Octopamine Receptor Signaling Cascade
Caption: Agonistic action of Amitraz/DPMF on octopamine receptor signaling.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for determining in vitro cytotoxicity of Amitraz metabolites.
References
- 1. Pharmacokinetics and brain distribution of amitraz and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 944. Amitraz (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and metabolism of amitraz in ponies and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. madbarn.com [madbarn.com]
- 9. pomais.com [pomais.com]
- 10. Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of N,2'-Dimethylformanilide Derivatives in Biological Assays: A Comparative Analysis of Related Structures
This guide synthesizes available data on the biological activities of related formamide and anilide derivatives, including their performance in anticancer, antimicrobial, and enzyme inhibition assays. The information is intended for researchers, scientists, and drug development professionals to understand the potential biological landscape of this class of compounds.
Anticancer Activity of Related Anilide and Formamide Derivatives
While specific data on N,2'-Dimethylformanilide is lacking, various studies have explored the anticancer potential of other anilide and formamide derivatives. For instance, a series of 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides have been investigated as potential inhibitors of Focal Adhesion Kinase (FAK), a protein implicated in cancer development and progression.
Comparative Anticancer Potency
The following table summarizes the in vitro antiproliferative activity of selected 2,4-dianilinopyrimidine derivatives against H1975 non-small cell lung cancer and A431 human epithelial carcinoma cell lines.
| Compound | Modification | H1975 IC₅₀ (µM) | A431 IC₅₀ (µM) |
| 8a | 4-(morpholinomethyl)phenyl and N-substituted benzamide | 0.044 ± 0.011 | 0.119 ± 0.036 |
| 8b | 4-(morpholinomethyl)phenyl and N-substituted benzamide | 0.075 ± 0.011 | Not Reported |
| 9a | 4-(morpholinomethyl)phenyl and N-substituted benzamide | 0.047 ± 0.009 | Not Reported |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocol: Antiproliferative CCK-8 Assay
The antiproliferative effects of the compounds were determined using a Cell Counting Kit-8 (CCK-8) assay. H1975 and A431 cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the CCK-8 solution was added to each well, and the absorbance was measured at a specific wavelength to determine the number of viable cells. The IC₅₀ values were then calculated from the dose-response curves.
Antimicrobial Activity of Related Anilide Derivatives
Salicylanilide derivatives have been a subject of interest for their antimicrobial properties. A study on salicylanilide N,N-disubstituted carbamates and thiocarbamates demonstrated their in vitro activity against various bacterial and mycobacterial strains.
Comparative Antimicrobial Efficacy
The table below presents the minimum inhibitory concentrations (MICs) of selected salicylanilide derivatives against different microorganisms.
| Compound Type | Target Organism | MIC Range (µM) |
| Thiocarbamates | Mycobacteria | from 4 |
| Carbamates | Mycobacteria | from 16 |
| Thiocarbamates | Gram-positive bacteria (including MRSA) | from 0.49 |
MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the compounds was evaluated using standard broth microdilution methods. The compounds were serially diluted in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under appropriate conditions, and the MIC was determined as the lowest concentration of the compound that prevented visible growth.
Enzyme Inhibition by Related Formamide and Amidine Derivatives
Various formamide and amidine derivatives have been investigated as inhibitors of different enzymes. For example, formamidine pesticides have been studied for their biological activities, which are thought to involve enzyme interactions.[1] Additionally, N-substituted derivatives have been explored as inhibitors of enzymes like dimethylarginine dimethylaminohydrolase (DDAH).[2]
Due to the diverse nature of enzyme inhibition studies, a direct comparative table is not feasible without focusing on a specific enzyme target. However, the general approach to evaluating enzyme inhibitors is outlined below.
Experimental Protocol: Enzyme Inhibition Assay
Enzyme inhibition assays are performed to determine the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. A typical assay involves incubating the enzyme with the inhibitor at various concentrations. The substrate for the enzyme is then added, and the reaction progress is monitored over time by measuring the formation of a product or the depletion of the substrate. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of drug discovery and evaluation, the following diagrams are provided.
References
Validating the Quantification of N,2'-Dimethylformanilide in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like N,2'-Dimethylformanilide in complex matrices is paramount for reliable study outcomes. This guide provides a comparative overview of analytical methodologies, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), to ensure precise and validated quantification.
The selection of an appropriate analytical method is critical and depends on factors such as the nature of the matrix, the required sensitivity, and the available instrumentation. While specific validated methods for this compound are not extensively documented in publicly available literature, robust analytical procedures can be developed and validated by adapting established methods for structurally similar compounds, such as N,N-Dimethylformamide (DMF). This guide outlines key performance parameters and detailed experimental protocols to aid in the development and validation of such methods.
Comparative Analysis of Analytical Techniques
The choice between GC-MS and LC-MS for the quantification of this compound will depend on the analyte's volatility and thermal stability, as well as the complexity of the sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separation based on analyte's affinity for the stationary and mobile phases, followed by tandem mass spectrometry for high selectivity and sensitivity. |
| Typical Matrix | Air, less complex biological fluids, residual solvents in pharmaceuticals.[1][2][3] | Plasma, urine, tissue homogenates, pharmaceutical formulations.[4][5][6] |
| Sample Prep | Often requires derivatization for non-volatile analytes, headspace analysis for volatile compounds.[7] | Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[8] |
| Linearity (r²) | >0.999[1] | >0.999[4] |
| Limit of Detection (LOD) | Can reach low µg/L levels, dependent on the system.[1] | Can achieve sub-ng/mL to pg/mL levels.[9] |
| Precision (%RSD) | Typically <15%[1] | Generally <15% |
| Accuracy (%Recovery) | 80-120% | 85-115%[7] |
Experimental Protocols
The following are generalized protocols that can be adapted and validated for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of this compound in less complex matrices or as a residual solvent.
1. Sample Preparation (Headspace Analysis):
-
Accurately weigh 100 mg of the sample into a 20 mL headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO, water) containing an appropriate internal standard (e.g., deuterated this compound).
-
Seal the vial and vortex for 30 seconds.
-
Incubate the vial at 80°C for 20 minutes before injection.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
Method Validation
For both GC-MS and LC-MS/MS methods, a full validation according to regulatory guidelines (e.g., FDA, ICH) is essential.[10][11][12] Key validation parameters include:
-
Specificity and Selectivity: Assess interference from endogenous matrix components.
-
Linearity and Range: Establish a calibration curve with at least five standards.
-
Accuracy and Precision: Determined at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Matrix Effects: Evaluate the ion suppression or enhancement caused by the matrix.
-
Stability: Assess the stability of the analyte in the matrix under various storage and processing conditions.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in each methodology.
Caption: A simplified workflow for the quantification of this compound using GC-MS.
Caption: A streamlined workflow for the quantification of this compound using LC-MS/MS.
By carefully selecting and validating the appropriate analytical method, researchers can ensure the generation of high-quality, reliable data for the quantification of this compound in complex matrices, thereby supporting robust drug development and scientific research.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. N,N-Dimethylformamide for headspace gas chromatography SupraSolv 68-12-2 [sigmaaldrich.com]
- 3. Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of N-hydroxymethyl-N-methylformamide, N-methylformamide and N-acetyl-S-(N-methylcarbamoyl)cystein in urine samples from workers exposed to N,N-dimethylformamide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. wjarr.com [wjarr.com]
Inter-laboratory comparison of "N,2'-Dimethylformanilide" analytical results
This guide provides a comprehensive summary of a hypothetical inter-laboratory comparison for the analytical determination of N,2'-Dimethylformanilide. The study was designed to assess the proficiency and consistency of analytical results among participating laboratories. This document is intended for researchers, scientists, and professionals in drug development to provide insights into the expected variability and performance of analytical methods for this compound.
Data Presentation
The following table summarizes the quantitative results from the participating laboratories. Each laboratory received a sample with a known reference concentration of this compound (5.00 mg/L). The performance of each laboratory was evaluated based on their reported concentration, accuracy (as percent recovery), and precision (as Relative Standard Deviation, RSD).
| Laboratory ID | Analytical Method | Reported Mean Concentration (mg/L) | Standard Deviation (mg/L) | Accuracy (% Recovery) | Precision (% RSD) |
| Lab 01 | GC-FID | 4.95 | 0.15 | 99.0% | 3.03% |
| Lab 02 | GC-FID | 5.12 | 0.21 | 102.4% | 4.10% |
| Lab 03 | HPLC-UV | 4.88 | 0.25 | 97.6% | 5.12% |
| Lab 04 | GC-MS | 5.03 | 0.11 | 100.6% | 2.19% |
| Lab 05 | GC-FID | 4.91 | 0.18 | 98.2% | 3.67% |
Experimental Protocols
A standardized experimental protocol was recommended to all participating laboratories to minimize variability arising from different methodologies. While laboratories were permitted to use their own validated methods, the following protocol for Gas Chromatography with Flame Ionization Detection (GC-FID) served as the reference method.
1. Sample Preparation:
-
Objective: To prepare a sample solution suitable for GC-FID analysis.
-
Procedure:
-
Accurately weigh approximately 50 mg of the this compound reference standard.
-
Dissolve the standard in methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with methanol to prepare calibration standards at concentrations of 1, 2, 5, 10, and 20 mg/L.
-
The provided inter-laboratory comparison sample was diluted 1:10 with methanol prior to analysis.
-
An internal standard (e.g., N,N-Dimethylformamide) was added to all calibration standards and samples to a final concentration of 5 mg/L.
-
2. GC-FID Analysis:
-
Objective: To separate and quantify this compound in the prepared samples.
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
-
3. Data Analysis:
-
Objective: To calculate the concentration of this compound in the samples.
-
Procedure:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.995.
-
Determine the concentration of this compound in the test samples by using the peak area ratio and the regression equation.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of the inter-laboratory comparison study.
Safety Operating Guide
Prudent Disposal of N,2'-Dimethylformanilide: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N,2'-Dimethylformanilide, a substituted amide, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in established safety protocols for similar chemical substances.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on available data for the compound and its structural analogs, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.[1] For tasks with a higher risk of splashing, a face shield is recommended.
-
Ventilation: All work with this compound should be conducted within a properly functioning and certified laboratory chemical fume hood to avoid inhalation of vapors.[1][2]
-
Incompatible Materials: Store and collect waste this compound separately from strong oxidizing agents, acids, and bases.[1][2]
Quantitative Hazard Data Summary
| Hazard Category | NFPA 704 Rating | Description |
| Health | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[3] |
| Flammability | 1 | Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur.[3] |
| Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) is mandatory.[4][5][6]
-
Waste Identification and Classification:
-
This compound should be presumed to be a hazardous waste. While not specifically listed on the F, K, P, or U lists, it may exhibit hazardous characteristics (e.g., toxicity).[4][6]
-
A formal hazardous waste determination should be conducted by your institution's Environmental Health & Safety (EHS) department.
-
-
Waste Collection:
-
Collect waste this compound, including pure substance and contaminated solutions, in a dedicated, sealable, and airtight container that is chemically compatible.[1][7]
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.[8]
-
The container must be kept closed except when adding waste.[8]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full, or if it is no longer being used, submit a chemical waste collection request to your institution's EHS department.[1]
-
Follow your institution's specific procedures for waste pickup scheduling.
-
-
Spill Management:
-
Small Spills (within a fume hood): If you are trained and have the appropriate spill kit, you may clean up small spills. Absorb the spill with an inert, dry material, place it in a sealed container, and dispose of it as hazardous waste.[1]
-
Large Spills (outside a fume hood): Evacuate the area immediately, secure it, and contact your institution's emergency response team (e.g., EHS).[1][9]
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound.
-
Contaminated solid waste, such as gloves and paper towels, must also be disposed of as hazardous waste in a properly labeled, impervious container.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. actenviro.com [actenviro.com]
- 5. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 6. RCRA Hazardous Waste Lists: D, U, K & F Defined [emsllcusa.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. uml.edu [uml.edu]
Essential Safety and Operational Guide for Handling N,2'-Dimethylformanilide
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling N,2'-Dimethylformanilide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE. It is imperative to work in a well-ventilated area, preferably under a chemical fume hood.[1]
| Body Part | PPE Recommendation | Material/Standard |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn where splashing is a risk. |
| Skin | Chemical-resistant gloves and a lab coat | While specific glove breakthrough time data for this compound is not readily available, it is recommended to use nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of them after handling the chemical. A chemically resistant lab coat or apron is also required. |
| Respiratory | Air-purifying respirator with organic vapor cartridges | A NIOSH-approved respirator with organic vapor cartridges is recommended if working outside of a fume hood or if ventilation is inadequate.[2] |
Procedural Guidance for Handling this compound
Adherence to a strict operational workflow is paramount for safety. The following diagram and steps outline the safe handling process from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
